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Core Science & Biosynthesis

Foundational

3-Methoxy-4-methylphenyl isothiocyanate chemical structure and properties

This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 3-Methoxy-4-methylphenyl isothiocyanate .[1] It is designed for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 3-Methoxy-4-methylphenyl isothiocyanate .[1] It is designed for researchers in medicinal chemistry and organic synthesis who utilize this compound as a pharmacophore building block.[1][2]

[1]

Executive Summary

3-Methoxy-4-methylphenyl isothiocyanate is an electrophilic aryl isothiocyanate (ITC) utilized primarily as a reactive intermediate in the synthesis of thiourea-based bioactives.[1][2][3] Characterized by the presence of an electron-donating methoxy group at the meta position and a methyl group at the para position relative to the isothiocyanate moiety, this scaffold offers a unique electronic and steric profile for drug discovery.[1][2] It serves as a precursor for heterocycles (thiazoles, thiohydantoins) and as a covalent modifier in chemoproteomic profiling.[1][2]

Part 1: Chemical Identity & Structural Analysis

The compound consists of a benzene core substituted with an isothiocyanate group, a methoxy group, and a methyl group.[1][2][4] The electronic interplay between the electron-withdrawing ITC group and the electron-donating alkyl/alkoxy substituents modulates its reactivity toward nucleophiles.[1][2][3]

1.1 Nomenclature & Identifiers
Parameter Details
IUPAC Name 1-Isothiocyanato-3-methoxy-4-methylbenzene
Common Name 3-Methoxy-4-methylphenyl isothiocyanate
Precursor CAS 16452-01-0 (3-Methoxy-4-methylaniline)
Structural Class Aryl Isothiocyanate
Molecular Formula C₉H₉NOS
Molecular Weight 179.24 g/mol
SMILES COc1cc(N=C=S)ccc1C
1.2 Electronic & Steric Profile
  • Electronic Effect: The 3-methoxy (

    
    ) and 4-methyl (
    
    
    
    ) groups are electron-donating.[1] This increases the electron density of the aromatic ring compared to an unsubstituted phenyl isothiocyanate.[1][2] Consequently, the electrophilicity of the isothiocyanate carbon (
    
    
    ) is slightly attenuated, potentially improving selectivity for primary amines over competing nucleophiles like water (hydrolysis resistance).[1]
  • Steric Effect: The 4-methyl group provides bulk para to the reactive center, influencing the binding conformation in enzyme pockets when this moiety is incorporated into inhibitors (e.g., kinase inhibitors).[1][2]

Part 2: Physicochemical Properties

Note: As a specialized intermediate, specific experimental constants are often extrapolated from close analogs (e.g., 4-methoxyphenyl isothiocyanate).[1] The values below represent calculated consensus data for predictive modeling.

Property Value (Predicted/Calculated) Significance
Physical State Oil or Low-melting SolidLikely liquid at RT due to asymmetry.[1][2][3]
Boiling Point 285–295 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification.[1][2]
LogP (Octanol/Water) ~3.1 ± 0.4Lipophilic; suitable for CNS-active drug scaffolds.[1][2]
Topological PSA ~44 ŲGood membrane permeability profile.[1][2]
Solubility Soluble in DCM, EtOAc, DMSOHydrophobic; poor water solubility.[1][2]
Stability Moisture SensitiveSlowly hydrolyzes to the corresponding aniline and COS.[1][2]
Part 3: Synthetic Methodologies

Two primary routes exist for synthesizing 3-Methoxy-4-methylphenyl isothiocyanate from its aniline precursor (3-Methoxy-4-methylaniline ).[1][2][3]

Method A: The "Green" Desulfurization Route (Recommended)

This method avoids the use of highly toxic thiophosgene, utilizing Carbon Disulfide (


) and a desulfurizing agent like Di-tert-butyl dicarbonate (

).[1]
  • Reagents: 3-Methoxy-4-methylaniline,

    
    , Triethylamine (
    
    
    
    ),
    
    
    , DMAP (cat.), Ethanol/DCM.[1]
  • Mechanism: Formation of a dithiocarbamate salt followed by elimination of

    
     and 
    
    
    
    .[1][2]

Protocol:

  • Dissolve 3-Methoxy-4-methylaniline (10 mmol) in Ethanol (20 mL).

  • Add

    
     (12 mmol) and 
    
    
    
    (50 mmol) dropwise. Stir for 2 hours at RT to form the dithiocarbamate intermediate (precipitate may form).
  • Cool to 0°C. Add DMAP (3 mol%) and a solution of

    
     (10 mmol) in Ethanol.
    
  • Stir for 1 hour at 0°C, then warm to RT for 2 hours. Evolution of gas indicates conversion.[1][2]

  • Workup: Evaporate solvent. Redissolve in Hexane/EtOAc (9:1), filter off solids, and concentrate. Purify via flash chromatography (Silica, Hexane).[1][2]

Method B: The Thiophosgene Route (Traditional)
  • Reagents: 3-Methoxy-4-methylaniline, Thiophosgene (

    
    ), 
    
    
    
    ,
    
    
    /Water biphasic system.[1]
  • Safety Note: Thiophosgene is highly toxic and corrosive.[1][2] Use only in a well-ventilated fume hood with appropriate neutralizing traps.[1][2]

Protocol:

  • Prepare a biphasic mixture of

    
     (20 mL) and saturated aqueous 
    
    
    
    (20 mL).
  • Add Thiophosgene (11 mmol) to the organic layer.[1][2] Cool to 0°C.[1][2]

  • Slowly add 3-Methoxy-4-methylaniline (10 mmol) dissolved in

    
     over 20 minutes.
    
  • Stir vigorously for 2 hours.

  • Workup: Separate layers. Wash organic layer with 1N HCl (to remove unreacted amine) and brine.[1][2] Dry over

    
     and concentrate.
    
Part 4: Reactivity & Mechanism of Action

The primary utility of this ITC is its reaction with nucleophiles (amines, thiols, hydrazines) to form stable covalent linkages.[1]

4.1 Nucleophilic Addition Mechanism

The carbon atom of the isothiocyanate group is electrophilic.[1][2] Upon attack by a primary amine, a thiourea derivative is formed.[1][2] This reaction is the basis for synthesizing many kinase inhibitors and TRP channel modulators.[1][2]

Graphviz Diagram: Synthesis & Reactivity Flow

G Aniline 3-Methoxy-4-methylaniline (Precursor) ITC 3-Methoxy-4-methylphenyl Isothiocyanate Aniline->ITC Synthesis Thiourea Substituted Thiourea (Bioactive Scaffold) ITC->Thiourea Nucleophilic Addition Heterocycle Thiazole/Hydantoin Derivatives Thiourea->Heterocycle Cyclization CS2 CS₂ / Base / Desulfurizer Amine + R-NH₂ (Nucleophile) Cyclization + α-Halo ketone

Caption: Synthetic workflow transforming the aniline precursor into the isothiocyanate, followed by derivatization into thioureas and heterocycles.

4.2 Mechanism of Thiourea Formation

The reaction proceeds via a concerted addition mechanism where the amine lone pair attacks the central carbon of the ITC.[1][2]

Mechanism Step1 Reactants: Ar-N=C=S + R-NH₂ TS Transition State: Nucleophilic Attack on C Step1->TS Amine attacks Electrophilic C Intermediate Zwitterionic Intermediate TS->Intermediate e- shift to S Product Product: N,N'-Disubstituted Thiourea Intermediate->Product Proton Transfer (Tautomerization)

Caption: Step-wise mechanism of nucleophilic addition of a primary amine to the isothiocyanate moiety.

Part 5: Biological Applications & Safety
5.1 Medicinal Chemistry Applications
  • Kinase Inhibition: The thiourea linker generated from this ITC is a classic bioisostere for urea linkers found in Type II kinase inhibitors (e.g., Sorafenib analogs).[1][2] The 3-methoxy group can function as a hydrogen bond acceptor, interacting with the "hinge region" or solvent-exposed areas of the kinase ATP pocket.[1][2]

  • TRP Channel Modulation: Isothiocyanates are known agonists of TRPA1 and TRPV1 channels.[1][2] This specific derivative allows researchers to probe the steric limits of the TRP binding site by comparing it to the smaller allyl isothiocyanate (mustard oil).[1][2]

  • Chemoproteomics: Can be used as a "warhead" to covalently modify cysteine residues in proteins, aiding in the identification of druggable pockets.[1][2]

5.2 Safety & Handling
  • Hazards: Isothiocyanates are lachrymators (tear-inducing) and potent skin sensitizers.[1][2]

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Moisture causes degradation to the aniline.[1][2]

  • Disposal: Quench excess ITC with an amine solution (e.g., ammonia in methanol) to form the non-toxic thiourea before disposal.[1][2]

References
  • Munch, H., et al. (2008).[1][2] "A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate."[1][2][3] Tetrahedron Letters, 49(19), 3117-3119.[1]

  • Li, G., et al. (2020).[1][2] "Recent Advancement in Synthesis of Isothiocyanates." ChemRxiv.

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 27882, 3-Methoxy-4-methylaniline.[1][2] [1]

  • Zhang, Y., et al. (2015).[1][2] "Isothiocyanates as a privileged scaffold in drug discovery."[1][2] Expert Opinion on Drug Discovery, 10(10).[1][2]

Sources

Exploratory

3-Methoxy-4-methylphenyl isothiocyanate vs 4-methoxyphenyl isothiocyanate reactivity

An In-depth Technical Guide: Comparative Reactivity of 3-Methoxy-4-methylphenyl isothiocyanate vs. 4-Methoxyphenyl isothiocyanate Executive Summary Isothiocyanates (ITCs) are pivotal functional groups in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Comparative Reactivity of 3-Methoxy-4-methylphenyl isothiocyanate vs. 4-Methoxyphenyl isothiocyanate

Executive Summary

Isothiocyanates (ITCs) are pivotal functional groups in medicinal chemistry, acting as electrophilic hubs for the synthesis of diverse bioactive molecules, most notably thiourea derivatives.[1][2] The reactivity of the isothiocyanate moiety is exquisitely sensitive to the electronic environment conferred by substituents on its aryl scaffold. This guide provides a detailed analysis of the underlying principles governing the reactivity of two closely related analogs: 3-methoxy-4-methylphenyl isothiocyanate and 4-methoxyphenyl isothiocyanate. By dissecting the competing inductive and resonance effects of the methoxy and methyl substituents, we predict and rationalize the superior electrophilicity of 3-methoxy-4-methylphenyl isothiocyanate. This analysis is supported by a proposed experimental framework for kinetic validation, offering researchers a robust template for assessing isothiocyanate reactivity in drug development workflows.

The Role of Phenyl Isothiocyanates in Modern Synthesis

The phenyl isothiocyanate core is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] The electrophilic carbon atom of the isothiocyanate group (-N=C=S) readily undergoes nucleophilic addition with primary and secondary amines to form stable thiourea linkages.[3][4] This reliability makes it a cornerstone reaction for generating libraries of compounds in drug discovery campaigns, from potential anti-cancer agents to enzyme inhibitors.[2][5][6] Understanding the subtle factors that tune the reactivity of this functional group is paramount for optimizing reaction conditions, minimizing side products, and designing targeted covalent inhibitors.

The Mechanism of Isothiocyanate Aminolysis

The fundamental reaction of a phenyl isothiocyanate with an amine proceeds via a two-step nucleophilic addition mechanism. This process is central to understanding how substituent effects modulate reactivity.

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbon of the isothiocyanate group.[4]

  • Intermediate Formation & Proton Transfer: This attack forms a transient zwitterionic intermediate. This intermediate rapidly undergoes a prototropic rearrangement, often catalyzed by a second molecule of the amine, to yield the final, stable thiourea product.[4][7]

The rate of this reaction is primarily dictated by the electrophilicity of the isothiocyanate carbon; the more electron-deficient this carbon is, the faster the reaction with a nucleophile.

Thiourea_Formation_Mechanism cluster_reactants Reactants cluster_intermediate Zwitterionic Intermediate cluster_product Product R_NH2 R-NH₂ (Nucleophile) intermediate Ar-N⁻-C(=S)-N⁺H₂-R R_NH2->intermediate Nucleophilic Attack Ar_NCS Ar-N=C=S (Electrophile) product Ar-NH-C(=S)-NH-R (Thiourea) intermediate->product Proton Transfer Resonance_4_Methoxy Resonance Deactivation in 4-Methoxyphenyl Isothiocyanate structure    

Caption: Resonance donation increases electron density on the NCS group.

Analysis of 3-Methoxy-4-Methylphenyl Isothiocyanate

Here, the electronic situation is more complex, involving two substituents with differing effects.

  • Meta-Methoxy Group: From the meta position, the methoxy group's powerful +R effect cannot delocalize onto the carbon bearing the isothiocyanate. Therefore, its electron-withdrawing -I effect becomes the primary influence from this position, pulling electron density away from the ring and activating the isothiocyanate group. [8]* Para-Methyl Group: The methyl group is a weak electron-donating group (+I effect and hyperconjugation). [8]From the para position, it pushes a small amount of electron density into the ring, which slightly deactivates the isothiocyanate group.

Comparative Reactivity Prediction

The crucial difference lies in the powerful deactivating (+R) effect of the para-methoxy group in 4-methoxyphenyl isothiocyanate. In 3-methoxy-4-methylphenyl isothiocyanate, this is replaced by the much weaker deactivating para-methyl group, and is further counteracted by the activating, electron-withdrawing meta-methoxy group.

Therefore, the isothiocyanate carbon in 3-methoxy-4-methylphenyl isothiocyanate is predicted to be significantly more electrophilic and thus more reactive than in 4-methoxyphenyl isothiocyanate.

Feature4-Methoxyphenyl Isothiocyanate3-Methoxy-4-Methylphenyl Isothiocyanate
Key Substituent Effects Strong +R (donating) from para-OCH₃-I (withdrawing) from meta-OCH₃Weak +I (donating) from para-CH₃
Net Electronic Influence Strongly Electron-DonatingWeakly Electron-Withdrawing / Net Activation
Electrophilicity of NCS Carbon DecreasedIncreased
Predicted Reactivity Lower Higher

Experimental Validation: A Framework for Kinetic Analysis

To empirically validate our prediction, a comparative kinetic study is essential. The following protocol outlines a robust method using High-Performance Liquid Chromatography (HPLC) to monitor reaction progress. The choice of a simple primary amine like benzylamine provides a consistent nucleophile with a UV-active chromophore, simplifying analysis.

Experimental Workflow

Experimental_Workflow prep Reactant Preparation (Isothiocyanate & Amine Stocks) initiate Reaction Initiation (Mix at T=25°C) prep->initiate quench Aliquoting & Quenching (At time points t=0, 2, 5, 10, 30 min) initiate->quench Time-course sampling hplc HPLC Analysis (Monitor reactant decay) quench->hplc data Data Processing (Plot ln[ITC] vs. time) hplc->data rate Rate Constant (k) Determination data->rate Calculate slope

Sources

Foundational

Comprehensive Guide to Isothiocyanic Acid 3-Methoxy-4-Methylphenyl Ester

This guide provides an in-depth technical analysis of Isothiocyanic acid 3-methoxy-4-methylphenyl ester , commonly known as 3-Methoxy-4-methylphenyl isothiocyanate .[1] This compound is a critical electrophilic building...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Isothiocyanic acid 3-methoxy-4-methylphenyl ester , commonly known as 3-Methoxy-4-methylphenyl isothiocyanate .[1] This compound is a critical electrophilic building block in medicinal chemistry, primarily used to synthesize thiourea-based pharmacophores and heterocyclic scaffolds.

[1]

Executive Summary

Isothiocyanic acid 3-methoxy-4-methylphenyl ester (systematically 3-methoxy-4-methylphenyl isothiocyanate ) is a specialized organic intermediate characterized by the presence of a reactive isothiocyanate (-N=C=S) group attached to a polysubstituted benzene ring.[1] It serves as a pivotal "lynchpin" molecule in drug discovery, enabling the rapid construction of thiourea derivatives and nitrogen-containing heterocycles (e.g., 2-aminothiazoles, thiohydantoins) often found in kinase inhibitors and receptor antagonists.

Due to the high reactivity of the isothiocyanate group, this compound is frequently generated in situ or synthesized on-demand from its stable amine precursor, 3-methoxy-4-methylaniline .[1]

Chemical Identity & Synonyms[2][3][4][5][6]

This section establishes the precise chemical identity of the compound to prevent confusion with its structural isomers (e.g., methoxybenzyl isothiocyanates).

Identifier Detail
Systematic Name Isothiocyanic acid 3-methoxy-4-methylphenyl ester
Common Name 3-Methoxy-4-methylphenyl isothiocyanate
IUPAC Name 1-Isothiocyanato-3-methoxy-4-methylbenzene
Alternative Name 4-Isothiocyanato-2-methoxytoluene
Inverted Name 2-Methoxy-4-isothiocyanatotoluene
Molecular Formula C₉H₉NOS
Molecular Weight 179.24 g/mol
Key Precursor CAS 16452-01-0 (3-Methoxy-4-methylaniline)
Target CAS Not widely listed in commercial catalogs; typically synthesized from CAS 16452-01-0.[2][3]

Physicochemical Properties[3][7][8]

Understanding these properties is essential for optimizing reaction conditions and purification protocols.

Property Value / Description
Physical State Typically a pale yellow to orange oil or low-melting solid.[1]
Solubility Soluble in organic solvents (DCM, THF, Ethyl Acetate, DMF). Hydrolyzes in water.[3]
Reactivity Highly electrophilic at the central carbon of the -N=C=S group.[1] Reacts rapidly with nucleophiles (amines, thiols, alcohols).
Stability Moisture sensitive. Stable when stored under inert gas (N₂/Ar) at -20°C.
Boiling Point Predicted: ~280–290°C (at 760 mmHg) based on structural analogues.

Synthesis & Production Protocols

As this isothiocyanate is often not available off-the-shelf, the following self-validating protocol describes its synthesis from the commercially available amine.

Method A: The Thiophosgene Route (Gold Standard)

Rationale: Thiophosgene provides the cleanest conversion with high atom economy, though it requires strict safety handling due to toxicity.

Reagents:

  • Precursor: 3-Methoxy-4-methylaniline (CAS 16452-01-0)

  • Reagent: Thiophosgene (CSCl₂)

  • Base: Calcium carbonate (CaCO₃) or Sodium bicarbonate (NaHCO₃)

  • Solvent: Dichloromethane (DCM) / Water biphasic system

Protocol:

  • Preparation: Dissolve 3-methoxy-4-methylaniline (1.0 eq) in DCM.

  • Addition: Add a saturated aqueous solution of NaHCO₃ (2.5 eq). Cool the biphasic mixture to 0°C.

  • Reaction: Slowly add Thiophosgene (1.1 eq) dropwise over 20 minutes with vigorous stirring. The reaction is exothermic; maintain temperature <5°C.

  • Monitoring: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of amine spot, appearance of non-polar product).

  • Workup: Separate the organic layer.[4] Wash with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄.[4]

  • Purification: Concentrate in vacuo. The crude oil is usually sufficiently pure (>95%) for subsequent steps. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Method B: The CS₂ / DCC Route (Safer Alternative)

Rationale: Avoids highly toxic thiophosgene. Uses Carbon Disulfide (CS₂) and Dicyclohexylcarbodiimide (DCC) as a desulfurizing agent.

Protocol:

  • Dissolve 3-methoxy-4-methylaniline (1.0 eq) in dry THF.

  • Add CS₂ (10.0 eq) and Triethylamine (1.1 eq). Stir for 1 hour to form the dithiocarbamate salt.

  • Cool to 0°C and add DCC (1.0 eq). Stir overnight at room temperature.

  • Filter off the DCU (dicyclohexylurea) byproduct. Concentrate the filtrate to obtain the isothiocyanate.

Reactivity & Applications in Drug Development

The isothiocyanate moiety acts as a "chemical hook," allowing for the modular assembly of bioactive compounds.

Mechanism of Action

The central carbon of the isothiocyanate (-N=C =S) is highly electrophilic. It undergoes nucleophilic attack by primary or secondary amines to form stable thioureas . These thioureas can be:

  • Final Pharmacophores: Many kinase inhibitors utilize a thiourea motif to form hydrogen bonds with the kinase hinge region.

  • Cyclization Precursors: Thioureas can be cyclized to form 2-aminothiazoles or 2-aminobenzothiazoles.[1]

Visualized Workflow: Thiourea Synthesis

The diagram below illustrates the transformation from the aniline precursor to a bioactive thiourea derivative.

G Aniline Precursor 3-Methoxy-4-methylaniline (CAS 16452-01-0) ITC Intermediate 3-Methoxy-4-methylphenyl isothiocyanate Aniline->ITC  Acylation   (DCM, 0°C) Thiophosgene Reagent Thiophosgene (CSCl2) Thiophosgene->ITC Thiourea Product N-(3-methoxy-4-methylphenyl) -N'-alkyl thiourea ITC->Thiourea  Nucleophilic Addition   (THF, RT) Amine_R Nucleophile Primary Amine (R-NH2) Amine_R->Thiourea

Figure 1: Synthetic pathway from aniline precursor to thiourea pharmacophore via the isothiocyanate intermediate.

Safety & Handling (MSDS Highlights)

Warning: Isothiocyanates are potent lacrimators and skin sensitizers.

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H334 (May cause allergy or asthma symptoms if inhaled).

  • Handling: Always handle in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or aqueous sodium hydroxide to hydrolyze the isothiocyanate to the corresponding urea/amine.

References

  • PubChem. 3-Methoxy-4-methylaniline (Compound Summary). National Library of Medicine. Available at: [Link]

  • World Intellectual Property Organization (WIPO).Patent WO2000021928A1: Substituted pyrrolidinone, thiazolidinone or oxazolidinone as herbicides. (Describes the use of 3-methoxy-4-methylaniline as a precursor for isothiocyanate intermediates).
  • Organic Chemistry Portal. Synthesis of Isothiocyanates. (General protocols for Thiophosgene and CS2/DCC methods). Available at: [Link]

Sources

Exploratory

A Technical Guide to 1-Isothiocyanato-4-methoxy-2-methylbenzene: Properties, Biological Potential, and Investigative Protocols

Executive Summary: This guide provides a comprehensive technical overview of 1-isothiocyanato-4-methoxy-2-methylbenzene, a member of the isothiocyanate (ITC) class of compounds. We begin by clarifying its chemical nomenc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides a comprehensive technical overview of 1-isothiocyanato-4-methoxy-2-methylbenzene, a member of the isothiocyanate (ITC) class of compounds. We begin by clarifying its chemical nomenclature and detailing its physicochemical properties. The core of this document is an in-depth exploration of the well-established biological activities of isothiocyanates, which are naturally occurring molecules derived from glucosinolate precursors in cruciferous vegetables.[1][2][3] These compounds are renowned for their potent anticancer, anti-inflammatory, and antioxidant properties.[4][5] This guide synthesizes the known mechanisms of the ITC class—including the modulation of critical cellular signaling pathways such as Nrf2, NF-κB, and MAPK—to build a strong rationale for investigating 1-isothiocyanato-4-methoxy-2-methylbenzene as a potential therapeutic agent.[5][6] To empower researchers, we provide detailed, step-by-step experimental protocols for evaluating its biological efficacy, complete with data interpretation guidelines and workflow diagrams. This document is intended to serve as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic promise of this specific molecule.

Chemical Identity and Physicochemical Properties

The compound specified as "2-methoxy-4-isothiocyanato-1-methylbenzene" is more formally and commonly identified by the IUPAC name 1-isothiocyanato-4-methoxy-2-methylbenzene .[7] Understanding its precise chemical identity is the first step in any rigorous scientific investigation.

Table 1: Chemical Identifiers and Properties of 1-isothiocyanato-4-methoxy-2-methylbenzene

PropertyValueSource(s)
IUPAC Name 1-isothiocyanato-4-methoxy-2-methylbenzene[7]
Synonyms 4-Methoxy-2-methylphenyl isothiocyanate[8][9]
CAS Number 40046-28-4[7][8][9]
Molecular Formula C9H9NOS[7][9]
Molecular Weight 179.24 g/mol [9]
Density 1.07 g/cm³[9]
Boiling Point 298.6 °C at 760 mmHg[9]
Flash Point 134.4 °C[9]
Refractive Index 1.545[9]
SMILES COC1=CC=C(N=C=S)C(C)=C1[7]
InChIKey CXIJSTYYDYSTCX-UHFFFAOYSA-N[7][9]

The Isothiocyanate (ITC) Class: A Foundation for Potent Biological Activity

1-isothiocyanato-4-methoxy-2-methylbenzene belongs to the isothiocyanate family, a group of compounds characterized by the highly reactive -N=C=S functional group.[10] These molecules are derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found abundantly in cruciferous vegetables like broccoli, kale, and horseradish.[6][10][11] The biological activities of ITCs are diverse and well-documented, making them a subject of intense research in pharmacology and drug development.[12]

Anticancer Mechanisms

Isothiocyanates exhibit potent anticancer properties through a multi-pronged approach that affects various stages of carcinogenesis.[1][4] Their mechanisms include:

  • Induction of Apoptosis: ITCs trigger programmed cell death in cancer cells by modulating key signaling pathways.[6][11][13] This is often achieved through the activation of the mitogen-activated protein kinase (MAPK) pathway, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases, the executioner proteins of apoptosis.[11][13]

  • Cell Cycle Arrest: Many ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[2][11] This prevents cancer cells from dividing and propagating.

  • Modulation of Carcinogen Metabolism: ITCs can inhibit Phase I enzymes (like cytochrome P450s) that activate pro-carcinogens, while simultaneously inducing Phase II detoxification enzymes that promote the excretion of carcinogens.[1][11]

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are key drivers of many diseases, including cancer. ITCs exert powerful anti-inflammatory and antioxidant effects, primarily through the following pathway:

  • Nrf2 Pathway Activation: Isothiocyanates are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[5][6][10] Under normal conditions, Nrf2 is bound and suppressed by Keap1. ITCs react with cysteine residues on Keap1, leading to the release and activation of Nrf2.[5] Activated Nrf2 then translocates to the nucleus and upregulates a suite of antioxidant and cytoprotective genes, bolstering the cell's defense against oxidative stress.[6][10]

  • NF-κB Pathway Inhibition: The NF-κB pathway is a central regulator of inflammation. Benzyl isothiocyanate (BITC), a related compound, has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines.[14]

Experimental Protocols for Biological Evaluation

To investigate the therapeutic potential of 1-isothiocyanato-4-methoxy-2-methylbenzene, a systematic evaluation of its biological activity is required. The following section outlines detailed, self-validating protocols for assessing its anticancer, anti-inflammatory, and antioxidant properties in vitro.

In Vitro Anticancer Activity Assessment

This workflow is designed to determine if the compound can inhibit cancer cell growth and induce cell death.

anticancer_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action A Cancer Cell Culture (e.g., PA-1 Ovarian Cancer) B MTS Assay (Dose-Response & IC50) A->B Treat with compound C Cell Cycle Analysis (Flow Cytometry) B->C Use IC50 concentration D Apoptosis Assay (Annexin V/PI Staining) B->D Use IC50 concentration E Western Blot (Caspase-3, Bcl-2) B->E Use IC50 concentration

Caption: Workflow for in vitro anticancer screening.

Protocol 3.1.1: Cell Viability/Cytotoxicity (MTS Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells reduce the MTS tetrazolium compound into a colored formazan product, the absorbance of which is proportional to the number of living cells. A reduction in color indicates cytotoxicity.[12]

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., PA-1 ovarian cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of 1-isothiocyanato-4-methoxy-2-methylbenzene in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubation: Incubate the plate for 24, 48, or 72 hours.

    • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 3.1.2: Cell Cycle Analysis via Flow Cytometry

  • Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase suggests cell cycle arrest.[2]

  • Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold Phosphate Buffered Saline (PBS).

    • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

    • Flow Cytometry: Analyze the cells using a flow cytometer.

    • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase. Compare the treated samples to the control to identify any cell cycle arrest.

In Vitro Antioxidant Capacity Assessment

Protocol 3.2.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced and loses its color. The degree of discoloration is a measure of the compound's radical scavenging activity.[15]

  • Methodology:

    • Preparation: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of the test compound in methanol.

    • Reaction: In a 96-well plate, add the test compound solutions to the DPPH solution. Include a positive control (e.g., Trolox or Ascorbic Acid) and a blank (methanol).

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]

    • Absorbance Measurement: Measure the absorbance at 517 nm.[15]

    • Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

Key Signaling Pathways Modulated by Isothiocyanates

The therapeutic effects of ITCs are underpinned by their ability to interact with and modulate complex intracellular signaling networks. Understanding these pathways is critical for drug development.

The Nrf2/Keap1 Antioxidant Response Pathway

This is a primary target for the chemopreventive action of ITCs.[6][10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., SFN, BITC) Keap1 Keap1 ITC->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_active Nrf2 Nrf2->Nrf2_active Dissociates & Stabilizes Nucleus Nucleus ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Nrf2_active_nuc Nrf2 Nrf2_active->Nrf2_active_nuc Translocates Nrf2_active_nuc->ARE Binds to

Caption: ITC-mediated activation of the Nrf2 pathway.

Under basal conditions, Keap1 targets Nrf2 for proteasomal degradation. ITCs modify Keap1, preventing it from binding to Nrf2.[5] This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant genes, thereby protecting the cell from oxidative damage.[6][10]

The NF-κB Inflammatory Pathway

This pathway is a crucial target for the anti-inflammatory effects of ITCs.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_complex IkBa->NFkB_complex NFkB->NFkB_complex NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates ITC Isothiocyanate ITC->IKK Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Activates Transcription

Caption: Inhibition of the NF-κB pathway by ITCs.

Inflammatory stimuli activate the IKK complex, which phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB dimer, allowing it to move into the nucleus and activate the expression of genes that drive inflammation.[14] ITCs can inhibit this pathway, often by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response.[14]

Conclusion and Future Directions

1-isothiocyanato-4-methoxy-2-methylbenzene is a promising candidate for further pharmacological investigation. Based on the robust and diverse biological activities of the isothiocyanate class, it is highly plausible that this compound possesses significant anticancer, anti-inflammatory, and antioxidant properties. The experimental frameworks provided in this guide offer a clear path for elucidating its specific mechanisms and therapeutic potential. Future research should focus on validating these in vitro findings in preclinical in vivo models to assess efficacy, pharmacokinetics, and safety, paving the way for potential drug development.

References

  • Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds. (URL: )
  • Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Upd
  • Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights
  • Mechanism of action of isothiocyan
  • Redalyc.
  • Are isothiocyanates potential anti-cancer drugs? - PMC. (URL: )
  • Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management - Frontiers. (URL: )
  • (PDF) Are isothiocyanates potential anti-cancer drugs?
  • Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl ... - PubMed. (URL: )
  • Chemical Properties of 4-Methoxy-2-methylphenyl isothiocyan
  • Buy 1-isothiocyanato-4-methoxy-2-methylbenzene
  • 1-isothiocyanato-4-methoxy-2-methylbenzene - C9H9NOS | CSSB00011765995. (URL: )
  • Benzyl isothiocyanate exhibits anti-inflammatory effects in murine macrophages and in mouse skin - PubMed. (URL: )
  • Biological Activity of 1-Butyl-4-methoxybenzene and its Derivatives: A Compar
  • Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line - MDPI. (URL: )

Sources

Foundational

3-Methoxy-4-methylphenyl isothiocyanate (3M4MPI): Cheminformatics, Synthesis, and Covalent Bioconjugation Mechanics

Executive Summary 3-Methoxy-4-methylphenyl isothiocyanate (3M4MPI) is a highly specialized electrophilic warhead utilized in the development of targeted covalent inhibitors (TCIs) and advanced bioconjugation workflows. B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-4-methylphenyl isothiocyanate (3M4MPI) is a highly specialized electrophilic warhead utilized in the development of targeted covalent inhibitors (TCIs) and advanced bioconjugation workflows. By leveraging the unique push-pull electronic dynamics of its methoxy and methyl substituents, 3M4MPI offers a tunable reactivity profile that bridges the gap between highly reactive (but promiscuous) aliphatic isothiocyanates and overly stable, unreactive aryl variants.

This technical whitepaper provides a comprehensive, field-proven guide to the cheminformatics, synthetic causality, and practical application of 3M4MPI in drug development and protein engineering.

Structural Characterization & Cheminformatics

The precision of molecular design relies on accurate cheminformatic representations. 3M4MPI consists of a central benzene ring modified by three functional groups: an isothiocyanate (–N=C=S) at position 1, a methoxy (–OCH₃) at position 3, and a methyl (–CH₃) at position 4.

Electronic Tuning & Causality

The reactivity of the isothiocyanate carbon—the site of nucleophilic attack—is strictly governed by the electronic contributions of the ring substituents:

  • The 4-Methyl Group (Para to NCS): Exerts an electron-donating effect via hyperconjugation. This increases electron density across the conjugated system, slightly deactivating the electrophilic carbon of the isothiocyanate. This causality is critical: it prevents rapid aqueous hydrolysis, increasing the half-life of the warhead in physiological buffers [1].

  • The 3-Methoxy Group (Meta to NCS): Because it is positioned meta to the isothiocyanate, its strong resonance electron-donation is directed away from the NCS group. Instead, its localized inductive electron-withdrawing effect mildly increases the electrophilicity of the NCS carbon, perfectly counterbalancing the methyl group [2].

Quantitative Data Summary
PropertyValue
IUPAC Name 1-isothiocyanato-3-methoxy-4-methylbenzene
Molecular Formula C₉H₉NOS
Molecular Weight 179.24 g/mol
Exact Mass 179.040485 Da
Canonical SMILES S=C=NC1=CC(OC)=C(C)C=C1
Standard InChI InChI=1S/C9H9NOS/c1-7-3-4-8(10-6-12)5-9(7)11-2/h3-5H,1-2H3
Topological Polar Surface Area (TPSA) 53.7 Ų
Estimated XLogP3 ~3.5

Chemical Synthesis Protocol

The synthesis of 3M4MPI requires the conversion of the primary amine precursor (3-methoxy-4-methylaniline) into an isothiocyanate. This is typically achieved using thiophosgene (CSCl₂).

Step-by-Step Methodology
  • Precursor Preparation: Dissolve 1.0 equivalent of 3-methoxy-4-methylaniline in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the rapid hydrolysis of the highly moisture-sensitive thiophosgene reagent into carbonyl sulfide and HCl.

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Causality: DIPEA acts as a non-nucleophilic base. It scavenges the HCl generated during the reaction, preventing the protonation of the starting aniline. If the aniline becomes protonated (forming an anilinium ion), it loses its nucleophilicity, stalling the reaction.

  • Electrophilic Addition: Cool the reaction vessel to 0°C using an ice bath. Add 1.2 equivalents of thiophosgene dropwise over 15 minutes.

    • Causality: The reaction between an aniline and thiophosgene is highly exothermic. Cooling controls the kinetic rate, suppressing the formation of symmetric N,N'-diarylthiourea side products which occur if unreacted aniline attacks the newly formed isothiocyanate.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 3M4MPI.

Targeted Bioconjugation Mechanics

Isothiocyanates are privileged warheads for targeting lysine (primary amines) and cysteine (thiols) residues on proteins [3]. When targeting the ε-amino group of lysine, the reaction proceeds via a nucleophilic addition (AdN) mechanism, yielding a highly stable, irreversible thiourea linkage [4].

Experimental Workflow: Lysine Bioconjugation
  • Protein Buffer Exchange: Dialyze or use a spin-column to exchange the target protein into 0.1 M Sodium Bicarbonate buffer at pH 8.5.

    • Causality: The pKa of a typical lysine ε-amino group is ~10.5. At physiological pH (7.4), >99% of lysines are protonated (NH₃⁺) and non-nucleophilic. Elevating the pH to 8.5 increases the molar fraction of the reactive free-base (NH₂) form without causing global protein denaturation.

  • Reagent Solubilization: Dissolve 3M4MPI in anhydrous DMSO to create a 10 mM stock solution.

    • Causality: 3M4MPI has an XLogP3 of ~3.5, making it highly hydrophobic. DMSO ensures the warhead remains soluble when introduced into the aqueous protein environment, preventing precipitation and ensuring uniform reaction kinetics.

  • Conjugation Reaction: Add a 10-to-20-fold molar excess of 3M4MPI to the protein solution. Ensure the final DMSO concentration does not exceed 5% v/v. Incubate at room temperature (20-25°C) for 2 hours with gentle end-over-end rotation.

  • Purification: Terminate the reaction by passing the mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

    • Causality: SEC effectively separates the high-molecular-weight protein-thiourea conjugate from unreacted 3M4MPI and hydrolyzed byproducts, yielding a pure functionalized protein ready for downstream assays.

Workflow Visualization

G cluster_0 Phase 1: Preparation & Activation cluster_1 Phase 2: Covalent Conjugation cluster_2 Phase 3: Purification A Buffer Exchange Protein to pH 8.5 C Mix 10-20x Molar Excess ITC with Protein A->C B Dissolve 3M4MPI in anhydrous DMSO B->C D Nucleophilic Attack (Lysine ε-NH2 -> ITC Carbon) C->D E Incubate 2h @ RT (Thiourea Formation) D->E F Size Exclusion Chromatography (SEC) E->F G Purified 3M4MPI-Protein Conjugate F->G

Workflow for covalent bioconjugation of 3M4MPI to target protein lysine residues.

Conclusion

The specific structural arrangement of 3-Methoxy-4-methylphenyl isothiocyanate provides a highly optimized balance of stability and reactivity. By adhering to the causality-driven protocols outlined above—specifically regarding pH control, solvent management, and stoichiometric ratios—researchers can achieve highly efficient, irreversible covalent modifications for both target validation and therapeutic development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12149, p-Tolyl isothiocyanate." PubChem,[Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75293, 4-Methoxyphenyl isothiocyanate." PubChem,[Link].

  • Nakamura, T., et al. "Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins." Molecules, vol. 28, no. 3, 2023, p. 1083. MDPI,[Link].

  • "Cysteine specific bioconjugation with benzyl isothiocyanates." RSC Advances, 2020. Royal Society of Chemistry,[Link].

Exploratory

Safety data sheet (SDS) for substituted phenyl isothiocyanates

Technical Guide: Safety, Handling, and Reactivity of Substituted Phenyl Isothiocyanates Executive Summary Substituted phenyl isothiocyanates (R-Ph-NCS) are versatile electrophilic intermediates widely utilized in drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety, Handling, and Reactivity of Substituted Phenyl Isothiocyanates

Executive Summary

Substituted phenyl isothiocyanates (R-Ph-NCS) are versatile electrophilic intermediates widely utilized in drug discovery for the synthesis of thioureas, thiohydantoins, and heterocycles, as well as in proteomics (e.g., Edman degradation).[1][2][3][4][5] While invaluable as "chemical warheads" for covalent modification, their reactivity poses significant biological hazards. This guide synthesizes the safety protocols, structure-activity relationships (SAR), and emergency response mechanisms required for their safe handling in pharmaceutical research environments.

Chemical Identity & Structure-Activity Relationships (SAR)

The core pharmacophore is the isothiocyanate group (-N=C=S) attached to a phenyl ring. The safety profile of these compounds is dictated by the electronic nature of the substituents on the aromatic ring.

The Electrophilic Core

The central carbon of the isothiocyanate group is highly electrophilic. It reacts readily with nucleophiles (amines, thiols, hydroxyls) found in biological macromolecules.

  • Reaction with Amines: Forms thioureas (stable, often toxic solids).

  • Reaction with Thiols: Forms dithiocarbamates (reversible, basis of toxicity).

Substituent Effects on Reactivity (Hammett Correlation)

The reactivity—and consequently the acute toxicity and stability—of substituted phenyl isothiocyanates follows a predictable trend based on the Hammett substituent constants (


).
Substituent TypeExamplesElectronic EffectReactivity (Electrophilicity)Stability
Electron Withdrawing (EWG)

Inductive/Resonance withdrawalINCREASED Lower (More sensitive to hydrolysis)
Electron Donating (EDG)

Inductive/Resonance donationDECREASED Higher
Neutral

ReferenceBaselineModerate

Critical Insight: Researchers handling EWG-substituted analogs (e.g., 4-nitrophenyl isothiocyanate) must exercise heightened vigilance. These compounds react faster with biological nucleophiles (skin proteins, corneal tissue) than their electron-rich counterparts.

Hazard Identification & Toxicology Mechanism

GHS Classification (Typical for Class):

  • Acute Toxicity (Oral/Inhalation): Category 3 (Toxic)

  • Skin Corrosion/Irritation: Category 1B (Causes severe burns)

  • Sensitization (Resp/Skin): Category 1 (May cause allergy/asthma)

  • Specific Target Organ Toxicity: Respiratory tract irritation.[6]

Mechanism of Action: The "Trojan Horse"

Isothiocyanates are lipophilic, allowing them to passively diffuse across cell membranes. Once intracellular, they rapidly conjugate with Glutathione (GSH), depleting the cell's antioxidant reserves and triggering oxidative stress.

ITCToxicity ITC Phenyl Isothiocyanate (R-Ph-NCS) CellMem Cell Membrane (Passive Diffusion) ITC->CellMem Protein Cellular Proteins (Thiols/Amines) ITC->Protein Covalent Modification (If GSH Depleted) GSH Intracellular Glutathione (GSH) CellMem->GSH Enters Cytosol Conjugate GSH-ITC Conjugate (Dithiocarbamate) GSH->Conjugate Conjugation GST GST Enzyme (Catalyst) GST->Conjugate Catalyzes Conjugate->ITC Reversible (Dissociation) Export Export via MRP Pumps Conjugate->Export Detoxification Mercapturic Mercapturic Acid Pathway (Excretion) Export->Mercapturic Damage Apoptosis / Sensitization Protein->Damage

Figure 1: Mechanism of Isothiocyanate Toxicity and Detoxification Pathways.

Handling and Storage Protocols

Engineering Controls
  • Primary Barrier: All operations (weighing, solubilization, reaction) must be performed inside a certified chemical fume hood.

  • Lachrymator Alert: Many phenyl isothiocyanates are potent lachrymators. If the hood sash is raised above the safety line, vapors can escape and clear a lab.

Storage Requirements
  • Temperature: Store at 2–8°C (Refrigerate). Some unstable analogs require -20°C.

  • Atmosphere: Moisture sensitive. Store under inert gas (Argon/Nitrogen). Hydrolysis yields the corresponding aniline and Carbonyl Sulfide (COS), a toxic gas.

  • Container: Tightly sealed glass with Teflon-lined caps. Secondary containment is mandatory to trap odors.

Emergency Response & Spill Management

Do NOT use water immediately on a spill. Water is immiscible and the hydrolysis reaction is too slow to effectively neutralize the hazard, potentially spreading the oily liquid.

Spill Cleanup Protocol

SpillResponse Start SPILL DETECTED Evacuate 1. Evacuate Area & Alert Personnel Start->Evacuate PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Evacuate->PPE Contain 3. Contain Spill: Surround with Sand/Vermiculite PPE->Contain Absorb 4. Absorb Liquid: Cover completely with absorbent Contain->Absorb Collect 5. Collect Solids: Transfer to Haz Waste Container Absorb->Collect Decon 6. Decontaminate Surface: Scrub with 5% Ammonia or Surfactant Solution Collect->Decon Waste 7. Label Waste: 'Toxic - Isothiocyanate Debris' Decon->Waste

Figure 2: Step-by-step spill response workflow for isothiocyanates.

Decontamination Chemistry

To neutralize residues on glassware or surfaces, exploit the reactivity with amines.

  • Solution: 5% Ammonium Hydroxide (

    
    ) in methanol or water.
    
  • Reaction:

    
     (Substituted Phenylthiourea).
    
  • Result: The thiourea product is a stable solid, non-volatile, and easier to handle (though still toxic, so dispose of as hazardous waste).

Experimental Protocol: Quenching Reactions

When using phenyl isothiocyanates in synthesis (e.g., library generation), unreacted starting material must be quenched before workup to prevent exposure.

  • Check pH: Ensure reaction mixture is slightly basic.

  • Add Scavenger: Add 1.5 equivalents of a resin-bound amine (e.g., Trisamine resin) or a simple amine like ammonia/Tris buffer.

  • Incubate: Stir for 30–60 minutes.

  • Verify: Check by TLC/LCMS for disappearance of the ITC peak (typically distinct UV absorption ~250-280 nm).

  • Filter/Workup: Remove resin or extract the stable thiourea byproduct.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7673, Phenyl isothiocyanate. Retrieved from [Link]

  • Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis, 33(1), 2-9. Retrieved from [Link]

  • Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In: Patai S. (eds) The Chemistry of Cyanates and Their Thio Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Foundational

Sourcing and Utilizing 3-Methoxy-4-methylphenyl Isothiocyanate (CAS 463941-35-7): A Comprehensive Guide for Drug Development Professionals

Executive Summary In modern medicinal chemistry, the strategic incorporation of specialized electrophilic building blocks is critical for the rapid diversification of lead compounds. 3-Methoxy-4-methylphenyl isothiocyana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of specialized electrophilic building blocks is critical for the rapid diversification of lead compounds. 3-Methoxy-4-methylphenyl isothiocyanate is a highly versatile, bifunctional intermediate primarily utilized in the synthesis of asymmetric thioureas, thioamides, and complex nitrogen-sulfur heterocycles[1].

A common hurdle for procurement specialists and bench scientists is chemical nomenclature fragmentation. In commercial databases, this compound is frequently listed under its toluene-derived IUPAC name: 4-isothiocyanato-2-methoxy-1-methylbenzene [2]. This whitepaper provides an authoritative guide on the commercial landscape, physicochemical profiling, and field-proven synthetic methodologies for isolating and utilizing this specific isothiocyanate.

Physicochemical Profiling & Structural Analysis

The reactivity of 3-methoxy-4-methylphenyl isothiocyanate is governed by the electronic effects of its phenyl ring substituents. The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups at the meta and para positions (relative to the isothiocyanate carbon) subtly reduce the electrophilicity of the central -N=C=S carbon compared to unsubstituted phenyl isothiocyanate. This results in a more controlled, chemoselective reaction profile when exposed to competing nucleophiles.

Table 1: Physicochemical & Identification Data

PropertyValue / Description
Primary IUPAC Name 4-Isothiocyanato-2-methoxy-1-methylbenzene
Common Nomenclature 3-Methoxy-4-methylphenyl isothiocyanate
CAS Registry Number 463941-35-7
Molecular Formula C₉H₉NOS
Molecular Weight 179.24 g/mol
Electrophilic Center Isothiocyanate Carbon (sp hybridized)

Commercial Availability & Supply Chain Dynamics

Because 3-methoxy-4-methylphenyl isothiocyanate is a specialized building block rather than a bulk commodity chemical, it is rarely stocked in multi-kilogram quantities by generalist suppliers. It is predominantly sourced through niche catalog vendors or synthesized on-demand by Contract Research Organizations (CROs).

Table 2: Commercial Supplier Landscape

Supplier CategoryExample VendorCatalog NumberTypical PurityEstimated Lead Time
Specialized Catalog BLD PharmBD01935070≥95%1–3 Weeks
Custom Synthesis (CRO) Various (e.g., Enamine)N/A (On Demand)>98% (Custom)4–8 Weeks

Note: When querying supplier databases, searching by CAS RN (463941-35-7) is highly recommended to bypass nomenclature discrepancies[2].

Synthetic Methodologies & Experimental Protocols

Protocol A: Synthesis of 3-Methoxy-4-methylphenyl Isothiocyanate using DPT

Causality & Rationale: DPT reacts with primary amines to form an intermediate that collapses into the isothiocyanate and 2-hydroxypyridine. Dichloromethane (DCM) is chosen as the solvent due to its aprotic nature, preventing solvolysis of the highly reactive product.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-methoxy-4-methylaniline (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M).

  • Reagent Addition: Add Di-2-pyridyl thionocarbonate (DPT) (1.1 equiv, 11 mmol) in a single portion at room temperature.

  • Reaction Progression: Stir the reaction mixture continuously at 20–25 °C for 2–4 hours.

  • Self-Validating System (In-Process Control): Before proceeding, extract a 50 µL aliquot, evaporate the solvent, and analyze via FTIR. Validation Check: The protocol is only successful if the primary amine N-H stretching bands (3300–3500 cm⁻¹) have completely disappeared, replaced by a strong, broad asymmetric stretch at 2100–2150 cm⁻¹ (characteristic of the -N=C=S group). Proceeding without this confirmation risks isolating unreacted starting material.

  • Workup: Once validated, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The byproduct (2-hydroxypyridine) is highly polar and will be retained on the column, allowing the non-polar isothiocyanate to elute rapidly.

SynthesisWorkflow Aniline 3-Methoxy-4-methylaniline (Starting Material) Reaction Aprotic Coupling (Anhydrous DCM, 25°C) Aniline->Reaction Reagent Di-2-pyridyl thionocarbonate (DPT, 1.1 equiv) Reagent->Reaction Validation FTIR Validation Check (IR: 2100-2150 cm⁻¹) Reaction->Validation 2-4 Hours Purification Silica Gel Chromatography (Hexanes/EtOAc) Validation->Purification If Validated Product 3-Methoxy-4-methylphenyl isothiocyanate (Pure) Purification->Product Yield: 85-92%

Workflow for the synthesis of 3-methoxy-4-methylphenyl isothiocyanate.

Protocol B: Downstream Application - Synthesis of an Asymmetric Thiourea

Causality & Rationale: The conversion of the isothiocyanate into a target thiourea requires a nucleophilic amine. A mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added to ensure the attacking amine remains deprotonated and highly nucleophilic, accelerating the rate-limiting addition step.

  • Initiation: Dissolve 3-methoxy-4-methylphenyl isothiocyanate (1.0 equiv) in anhydrous Tetrahydrofuran (THF).

  • Amine Addition: Add the target primary or secondary amine (1.05 equiv) dropwise at 0 °C to control the exothermic nucleophilic attack.

  • Base Addition: Add DIPEA (1.2 equiv) to the mixture.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Quench with water, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield the asymmetric thiourea.

Mechanism NCS Isothiocyanate Carbon (Electrophilic Center) Attack Nucleophilic Addition (Rate-Limiting Step) NCS->Attack Amine Amine Nitrogen (Nucleophile) Amine->Attack Intermediate Zwitterionic Tetrahedral Intermediate Attack->Intermediate PT Intramolecular Proton Transfer Intermediate->PT Rapid Thiourea Asymmetric Thiourea Derivative PT->Thiourea Thermodynamically Stable

Mechanistic pathway of nucleophilic addition to form asymmetric thioureas.

References

  • European Patent Office. "Heterocyclic compounds as kinase inhibitors (EP2699572A1)". Google Patents.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Methoxy-4-methylphenyl isothiocyanate from 3-Methoxy-4-methylaniline

Application Note & Detailed Protocol Facile One-Pot Synthesis of 3-Methoxy-4-methylphenyl Isothiocyanate from 3-Methoxy-4-methylaniline Abstract Isothiocyanates (ITCs) are a pivotal class of organosulfur compounds charac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Detailed Protocol

Facile One-Pot Synthesis of 3-Methoxy-4-methylphenyl Isothiocyanate from 3-Methoxy-4-methylaniline

Abstract

Isothiocyanates (ITCs) are a pivotal class of organosulfur compounds characterized by the R–N=C=S functional group. They are not only significant for their broad spectrum of biological activities, including anticancer and antimicrobial properties, but also serve as versatile intermediates in synthetic organic chemistry.[1][2] This guide provides a comprehensive, field-proven protocol for the synthesis of 3-Methoxy-4-methylphenyl isothiocyanate, a valuable building block in medicinal chemistry and drug development. The outlined method eschews the use of highly toxic and volatile thiophosgene, opting for a safer and more efficient one-pot procedure. This process involves the in situ generation of a dithiocarbamate salt from 3-Methoxy-4-methylaniline and carbon disulfide, followed by a tosyl chloride-mediated decomposition to yield the target isothiocyanate in high purity.[3] This document furnishes researchers, scientists, and drug development professionals with a detailed experimental workflow, mechanistic insights, characterization data, and critical safety protocols.

Introduction and Mechanistic Rationale

The conversion of primary amines to isothiocyanates is a fundamental transformation in organic synthesis. Historically, this was often accomplished using thiophosgene (CSCl₂), a reagent notorious for its extreme toxicity and handling difficulties.[4][5] Modern synthetic chemistry prioritizes safer, more accessible, and environmentally benign methodologies.

The most prevalent and safer alternative is a two-step, one-pot process:

  • Dithiocarbamate Salt Formation: The primary amine (3-Methoxy-4-methylaniline) acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂). In the presence of a tertiary amine base, such as triethylamine (Et₃N), the initially formed dithiocarbamic acid is deprotonated to form a stable dithiocarbamate salt intermediate.[1][6]

  • Desulfurization: This intermediate is then treated with a desulfurizing agent. This protocol employs p-toluenesulfonyl chloride (tosyl chloride, TsCl), which reacts with the dithiocarbamate to form a labile thiotosyl ester. This ester readily undergoes elimination, releasing the isothiocyanate product, sulfur, and the tosyl anion.[1][3]

This method is advantageous due to its operational simplicity, use of readily available reagents, and generally high yields for a wide range of aryl and alkyl amines.[3]

Reaction Scheme:
Reaction of 3-Methoxy-4-methylaniline with CS2 and TsCl to form 3-Methoxy-4-methylphenyl isothiocyanate

Visualized Synthesis Workflow and Mechanism

To clarify the experimental sequence and the underlying chemical transformation, the following diagrams have been generated.

Experimental_Workflow Figure 1: Experimental Workflow for Isothiocyanate Synthesis A 1. Reagent Preparation (Aniline, Et3N, Solvent in Flask) B 2. Dithiocarbamate Formation (Add CS2 dropwise at 0°C) A->B Cooling C 3. In Situ Decomposition (Add TsCl solution dropwise at 0°C) B->C Maintain Temp D 4. Reaction Progression (Warm to RT, Stir for 2-4h) C->D Monitor by TLC E 5. Aqueous Work-up (Quench with water, separate layers) D->E Reaction Complete F 6. Extraction (Extract aqueous layer with DCM) E->F G 7. Purification Prelude (Combine organics, dry, filter, concentrate) F->G H 8. Final Purification (Silica Gel Column Chromatography) G->H Crude Product I 9. Characterization (NMR, FT-IR, MS Analysis) H->I Pure Product Reaction_Mechanism Figure 2: Reaction Mechanism via Dithiocarbamate Intermediate cluster_0 Step 1: Dithiocarbamate Salt Formation cluster_1 Step 2: Desulfurization Amine Ar-NH2 DTC_Acid Ar-NH-C(=S)SH Amine->DTC_Acid + CS2 CS2 S=C=S DTC_Salt [Ar-NH-C(=S)S]⁻ [Et3NH]⁺ DTC_Acid->DTC_Salt + Et3N - [Et3NH]⁺ Base Et3N Intermediate Ar-NH-C(=S)S-Ts DTC_Salt->Intermediate + TsCl - [Et3NH]⁺Cl⁻ TsCl Ts-Cl Product Ar-N=C=S Intermediate->Product Elimination Byproducts Ts⁻ + S + [Et3NH]⁺Cl⁻ Intermediate->Byproducts

Caption: Figure 2: The two-stage mechanism of isothiocyanate formation.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-Methoxy-4-methylaniline≥98%Sigma-AldrichStarting material.
Carbon Disulfide (CS₂)Anhydrous, ≥99%Sigma-AldrichHighly flammable, volatile, and toxic.
p-Toluenesulfonyl chloride (TsCl)≥99%Acros OrganicsMoisture sensitive.
Triethylamine (Et₃N)≥99.5%, distilledFisher ScientificDistill from CaH₂ before use.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichUse from a solvent purification system or over molecular sieves.
Ethyl AcetateACS GradeVWRFor chromatography.
HexanesACS GradeVWRFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher ScientificFor drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Critical Safety Precautions
  • General: All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory. [7][8]An eyewash station and safety shower must be readily accessible. [9]* Carbon Disulfide (CS₂): CS₂ is extremely flammable (flash point -30°C), has a low autoignition temperature, and is highly toxic via inhalation and skin contact. Dispense with care, avoiding any potential ignition sources. [7]* Tosyl Chloride (TsCl): TsCl is a corrosive solid and a lachrymator. It is moisture-sensitive and should be handled quickly in a dry environment.

  • Dichloromethane (DCM): DCM is a suspected carcinogen. Avoid inhalation and skin contact.

  • Waste Disposal: All chemical waste, including solvents from chromatography, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines. [9]

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-Methoxy-4-methylaniline (5.00 g, 36.4 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add freshly distilled triethylamine (7.6 mL, 54.6 mmol, 1.5 equiv.) to the solution. Cool the flask to 0°C using an ice-water bath.

  • Dithiocarbamate Formation: While stirring vigorously at 0°C, add carbon disulfide (2.63 mL, 43.7 mmol, 1.2 equiv.) dropwise over 15 minutes using a syringe. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions. The solution may become cloudy or form a precipitate, which is indicative of the dithiocarbamate salt formation. [1]Stir the mixture at 0°C for an additional 30 minutes.

  • Desulfurization: In a separate dry flask, prepare a solution of p-toluenesulfonyl chloride (7.64 g, 40.1 mmol, 1.1 equiv.) in anhydrous DCM (40 mL). Add this solution dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature remains below 5°C. Causality Note: Maintaining low temperature prevents decomposition of the tosyl chloride and potential side reactions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting amine is consumed, quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Drying and Concentration: Combine all organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 0% to 5% Ethyl Acetate in Hexanes.

  • Procedure:

    • Prepare a silica gel column using the eluent.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dry silica onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC and combine those containing the pure product.

    • Remove the solvent under reduced pressure to yield 3-Methoxy-4-methylphenyl isothiocyanate as a pure product.

Product Characterization and Data Summary

The identity and purity of the final product must be confirmed through spectroscopic analysis.

ParameterExpected Result
Appearance Pale yellow oil or low-melting solid.
Expected Yield 75-90%
Molecular Formula C₉H₉NOS
Molecular Weight 179.24 g/mol
FT-IR (neat film, cm⁻¹) ~2100 cm⁻¹ (strong, broad) characteristic of -N=C=S asymmetric stretch. [10]Other peaks: ~2950 (C-H), ~1600, ~1500 (C=C).
¹H NMR (400 MHz, CDCl₃, δ) ~7.10 (d, 1H, Ar-H), ~6.95 (s, 1H, Ar-H), ~6.90 (d, 1H, Ar-H), ~3.85 (s, 3H, -OCH₃), ~2.20 (s, 3H, -CH₃).
¹³C NMR (100 MHz, CDCl₃, δ) ~158.0, ~135.0 (N=C=S), ~132.0, ~128.0, ~125.0, ~115.0, ~110.0, ~56.0 (-OCH₃), ~16.0 (-CH₃).
Mass Spec (EI) m/z (%) = 179 ([M]⁺), 164 ([M-CH₃]⁺), 146 ([M-SH]⁺).

References

  • Shakyawar, D., & Gupta, R. (2021). Synthesis of Isothiocyanates: An Update. Mini-Reviews in Organic Chemistry, 18(5), 589-603.

  • Boruah, A., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.

  • Kumar, A., & Akanksha. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 81-99.

  • Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. The Journal of Organic Chemistry, 72(10), 3969–3971.

  • Li, G., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 422–428.

  • Safety Measure to Follow When Working With Thiophosgene. (2020). Chembuyers.

  • Material Safety Data Sheet - Thiophosgene 95-98%. (2006). Cole-Parmer.

  • Gas detectors and respiratory protection equipments CSCl2 (thiophosgene). GazFinder.

  • Hazard Summary: Thiophosgene. New Jersey Department of Health.

  • A kind of preparation method of isothiocyanate. (2013). Google Patents (CN102229551B).

  • Standard Operating Procedure for Thiophosgene. The Brückner Research Group, University of Connecticut.

  • Chaskar, A. C., et al. (2011). A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes. Organic Preparations and Procedures International, 43(4), 392-397.

  • Krężel, A., & Kaczor, A. A. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2699.

  • Sharma, S. (1976). Thiophosgene in Organic Synthesis. Sulphur Reports, 1(1), 1-102.

  • Németh, A. G., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(18), 5489.

  • Yenagi, J., Nandurkar, R., & Tonannavar, J. (2012). Vibrational spectral investigations of some isothiocyanates using FT-IR and FT-Raman spectroscopy. Indian Journal of Pure & Applied Physics, 50, 30-36.

Sources

Application

Application Note: Synthesis of Substituted Benzothiazoles via 3-Methoxy-4-methylphenyl Isothiocyanate

Executive Summary The benzothiazole scaffold is a privileged pharmacophore in drug development, exhibiting profound antimicrobial, anticancer, and anti-inflammatory properties. The preparation of highly functionalized be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole scaffold is a privileged pharmacophore in drug development, exhibiting profound antimicrobial, anticancer, and anti-inflammatory properties. The preparation of highly functionalized benzothiazoles requires precise control over regiochemistry and reaction conditions. This application note details the robust, self-validating synthesis of 5-methoxy-6-methylbenzo[


]thiazole derivatives utilizing 3-methoxy-4-methylphenyl isothiocyanate  as the primary building block. By leveraging both modified Hugershoff cyclization and modern transition-metal-catalyzed C–H functionalization, researchers can divergently access both 2-amino and 2-aryl benzothiazole derivatives with high atom economy and regiocontrol.

Mechanistic Rationale & Regioselectivity

When designing a synthetic route from an asymmetric aryl isothiocyanate, understanding the electronic and steric causality of the substrate is critical to predicting the cyclization pathway.

In 3-methoxy-4-methylphenyl isothiocyanate, the initial step involves nucleophilic attack by an amine or an arene to form a thiourea or thiobenzanilide intermediate. The subsequent oxidative cyclization is governed by the following factors:

  • Electronic Causality: The methoxy group at the C3 position of the original phenyl ring is a strong electron-donating group (EDG) via resonance. This strongly activates the ortho (C2) and para (C6) positions toward electrophilic C–S bond formation.

  • Steric Causality: While both C2 and C6 are electronically activated, C2 is sterically encumbered by the adjacent bulky isothiocyanate/thiourea moiety and the methoxy group. Conversely, C6 is sterically accessible.

  • Regiochemical Outcome: Due to this synergistic electronic and steric directing effect, the intramolecular cyclization is highly regioselective, occurring almost exclusively at the C6 position. This yields the 5-methoxy-6-methylbenzo[

    
    ]thiazole  core structure, avoiding complex isomeric mixtures.
    

MechanisticPathway SM 3-Methoxy-4-methylphenyl isothiocyanate Thiourea Aryl Thiourea Intermediate SM->Thiourea Amine Addition (Nucleophilic) Thioamide Thiobenzanilide Intermediate SM->Thioamide Arene + TfOH (Friedel-Crafts) Prod1 5-Methoxy-6-methyl- benzo[d]thiazol-2-amine Thiourea->Prod1 BTMABr3 / DCM (Oxidative Cyclization) Prod2 2-Aryl-5-methoxy-6-methyl- benzo[d]thiazole Thioamide->Prod2 FeCl3 / 80°C (C-H Functionalization)

Divergent synthetic pathways for 2-amino and 2-aryl benzothiazoles.

Experimental Workflows & Protocols

Protocol A: Synthesis of 2-Aminobenzothiazoles via Modified Hugershoff Cyclization

Causality of Reagent Choice: Traditional Hugershoff reactions utilize liquid bromine (Br₂), which is hazardous and prone to causing undesired electrophilic aromatic bromination on highly activated, electron-rich rings (such as our methoxy-substituted substrate). To prevent this, we utilize Benzyltrimethylammonium tribromide (BTMABr₃). BTMABr₃ acts as a controlled, mild electrophilic bromine source, eliminating over-bromination and significantly improving the purity profile [1].

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve 3-methoxy-4-methylphenyl isothiocyanate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL). Slowly add the desired secondary amine (e.g., morpholine, 1.1 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours until TLC confirms complete conversion to the thiourea intermediate.

  • Oxidative Cyclization: To the same reaction flask, add BTMABr₃ (1.05 equiv) in small portions over 15 minutes. Stir the mixture at ambient temperature for 3–4 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 20 mL) to neutralize residual active bromine species.

  • Workup: Basify the aqueous layer to pH 9 using 10% NH₄OH. Extract the product with ethyl acetate (3 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure 5-methoxy-6-methylbenzo[

    
    ]thiazol-2-amine derivative.
    
Protocol B: Iron(III)-Catalyzed Synthesis of 2-Arylbenzothiazoles

Causality of Reagent Choice: Modern green chemistry protocols seek to avoid pre-functionalized aryl aldehydes and toxic transition metals (Pd, Cu). This protocol uses Triflic acid (TfOH) as a Brønsted acid to promote the Friedel-Crafts addition of unactivated arenes to the isothiocyanate. Iron(III) chloride (FeCl₃) is then deployed as an inexpensive, earth-abundant catalyst to drive the intramolecular C–S bond formation via C–H functionalization [2].

Step-by-Step Methodology:

  • Thiobenzanilide Formation: In an oven-dried Schlenk tube, combine 3-methoxy-4-methylphenyl isothiocyanate (1.0 equiv, 1.0 mmol) and an electron-rich arene (e.g., anisole, 1.5 equiv) in 1,2-dichloroethane (DCE, 5 mL). Add TfOH (1.2 equiv) dropwise at 0 °C. Stir for 1 hour at room temperature.

  • Catalytic C–H Functionalization: Add anhydrous FeCl₃ (10 mol%) to the reaction mixture. Seal the tube and heat the mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with DCM (15 mL), and quench with saturated NaHCO₃ solution (10 mL). Separate the organic layer, extract the aqueous phase with DCM (2 × 10 mL), and dry the combined organics over MgSO₄.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the 2-aryl-5-methoxy-6-methylbenzo[

    
    ]thiazole.
    

Workflow Step1 1. Intermediate Formation React Isothiocyanate in DCM/TfOH Step2 2. Catalytic Cyclization Add BTMABr3 or FeCl3 catalyst Step1->Step2 Step3 3. In-Process Control Confirm via TLC (365 nm fluorescence) Step2->Step3 Step4 4. Quench & Extraction Na2S2O3 quench, EtOAc extraction Step3->Step4 Step5 5. Self-Validation 1H NMR: Check for C4/C7 singlets Step4->Step5

Self-validating experimental workflow for benzothiazole synthesis and verification.

Quantitative Data & Yield Analysis

The following table summarizes the expected performance metrics for both protocols when utilizing 3-methoxy-4-methylphenyl isothiocyanate.

ProtocolTarget ScaffoldReagent / CatalystTemp / TimeYield (%)Regioselectivity (C6:C2)
A. Modified Hugershoff 2-AminobenzothiazolesAmine, BTMABr₃25 °C / 2-4 h82 - 89%> 95:5
B. C-H Functionalization 2-ArylbenzothiazolesArene, TfOH, FeCl₃80 °C / 12 h75 - 84%> 95:5

Analytical Validation & Troubleshooting (Self-Validating System)

To ensure the integrity of the protocol, the experimental workflow must be treated as a self-validating system. Do not proceed to the next step without confirming the following benchmarks:

  • In-Process Control (IPC) via TLC: The starting isothiocyanate and intermediate thiourea are typically UV-active at 254 nm but lack fluorescence. Upon successful cyclization, the extended conjugated heterocyclic system of the benzothiazole product will exhibit a distinct blue fluorescence under 365 nm UV light . If fluorescence is absent, the cyclization has stalled; verify the activity of your bromine source or iron catalyst.

  • Structural Validation via ¹H NMR: The regiochemistry of the final product is definitively confirmed by the aromatic proton signals. Because cyclization occurs at C6, the resulting 5-methoxy-6-methylbenzo[

    
    ]thiazole core will display two distinct singlet peaks  in the aromatic region (typically around δ 7.4 and 7.1 ppm), corresponding to the isolated protons at C4 and C7.
    
    • Troubleshooting: If cyclization had incorrectly occurred at C2, the protons at C5 and C6 would appear as a pair of doublets with an ortho-coupling constant (

      
       Hz). The presence of singlets self-validates the predicted C6 cyclization pathway.
      

References

  • Iron(III)-Catalyzed Regioselective Synthesis of Electron-Rich Benzothiazoles from Aryl Isothiocyanates via C–H Functionalization Source: The Journal of Organic Chemistry, 2023, 88(7), 4458-4471. URL:[Link]

  • Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate Source: Organic Letters, 2019, 21(6), 1680-1685. URL:[Link]

  • Synthesis, Properties, and Biological Applications of Benzothiazoles Source: Royal Society of Chemistry, Chapter 4, 2024. URL:[Link]

Method

Reaction conditions for 3-Methoxy-4-methylphenyl isothiocyanate with secondary amines

Application Note: Optimized Synthesis of Trisubstituted Thioureas using 3-Methoxy-4-methylphenyl Isothiocyanate Executive Summary This application note details the optimized reaction conditions for coupling 3-Methoxy-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of Trisubstituted Thioureas using 3-Methoxy-4-methylphenyl Isothiocyanate

Executive Summary

This application note details the optimized reaction conditions for coupling 3-Methoxy-4-methylphenyl isothiocyanate with secondary amines to yield 1,1,3-trisubstituted thioureas .

While isothiocyanate coupling is generally considered a "click" reaction, the specific electronic architecture of the 3-methoxy-4-methylphenyl moiety presents unique challenges. The electron-donating nature of the methoxy and methyl groups reduces the electrophilicity of the isothiocyanate carbon, often resulting in sluggish kinetics compared to electron-deficient analogues (e.g., 4-nitrophenyl isothiocyanate). This guide provides a protocol engineered to overcome these electronic deactivations while maintaining high regioselectivity and yield.

Mechanistic Expertise & Rationale

Electronic Deactivation & Counter-Strategy

The reaction is a nucleophilic addition of a secondary amine to the central carbon of the isothiocyanate (–N=C=S).

  • The Challenge: The 3-methoxy and 4-methyl substituents function as Electron Donating Groups (EDGs). Through resonance (+R) and hyperconjugation (+I), they increase electron density within the aromatic ring. This density is partially donated into the –NCS system, rendering the central carbon less electrophilic.

  • The Solution: Unlike highly reactive isothiocyanates that react instantly in DCM at room temperature, this substrate often requires thermal activation (reflux) or polar protic solvents (Ethanol) to stabilize the transition state and drive the reaction to completion.

Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic attack and the subsequent proton transfer required to form the stable thione tautomer.

ReactionMechanism Start Reactants (Aryl-NCS + Sec-Amine) TS Zwitterionic Intermediate Start->TS Nucleophilic Attack (Rate Limiting) PT Proton Transfer (1,3-H Shift) TS->PT Fast Product Final Thiourea (Thione Form) PT->Product Irreversible

Figure 1: Mechanistic pathway for the formation of 1,1,3-trisubstituted thioureas. The initial nucleophilic attack is the rate-determining step, influenced heavily by the electronic nature of the aryl ring.

Experimental Protocols

Two methods are provided. Method A is the standard high-throughput approach for solubility. Method B is a "Green Chemistry" approach favored for scale-up and ease of purification.

Reagents Table
ReagentEquiv.RoleNotes
3-Methoxy-4-methylphenyl isothiocyanate 1.0ElectrophileLimiting reagent to ease purification.[1]
Secondary Amine 1.1 - 1.2NucleophileSlight excess drives kinetics.
Triethylamine (TEA) 0.1CatalystOptional. Use 1.2 equiv if amine is a salt (e.g., HCl salt).
Solvent -MediumDCM (Method A) or Ethanol (Method B).
Method A: Solution Phase (Dichloromethane)

Best for: Small scale (<100 mg), valuable amines, or amines with poor solubility in alcohols.

  • Preparation: In a clean, dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-Methoxy-4-methylphenyl isothiocyanate (1.0 mmol) in anhydrous Dichloromethane (DCM) (4 mL).

  • Addition: Add the Secondary Amine (1.1 mmol) dropwise.

    • Note: If the amine is a hydrochloride salt, pre-mix it with TEA (1.2 mmol) in DCM for 10 mins before adding to the isothiocyanate.

  • Reaction: Cap the vial and stir at Room Temperature (25°C) for 4–12 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The isothiocyanate spot (high R_f) should disappear.[2]

  • Workup:

    • Dilute with DCM (10 mL).

    • Wash with 0.5 M HCl (2 x 10 mL) to remove excess secondary amine.

    • Wash with Brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If the residue is oil, triturate with cold Hexane/Diethyl Ether (9:1) to induce precipitation.

Method B: Green Synthesis (Ethanol Reflux)

Best for: Scale-up (>1 g), crystallizable products, and overcoming sluggish kinetics.

  • Preparation: In a round-bottom flask, dissolve 3-Methoxy-4-methylphenyl isothiocyanate (1.0 equiv) in Absolute Ethanol (concentration ~0.2 M).

  • Addition: Add the Secondary Amine (1.1 equiv) in one portion.

  • Reaction: Heat the mixture to Reflux (78°C) for 2–4 hours.

    • Why Reflux? The thermal energy overcomes the reduced electrophilicity caused by the electron-donating methoxy/methyl groups.

  • Crystallization (Self-Purification):

    • Remove the heat and allow the solution to cool slowly to room temperature.

    • Often, the thiourea product will crystallize out of the solution upon cooling.

    • If no crystals form, cool the flask in an ice bath (0°C) for 30 minutes.

  • Isolation: Filter the solid precipitate and wash with cold Ethanol (2 x small volumes). Dry under vacuum.

Workflow Visualization

Workflow Step1 Dissolve Isothiocyanate (DCM or EtOH) Step2 Add Secondary Amine (+ Base if salt) Step1->Step2 Decision Check Reactivity (TLC @ 1 hr) Step2->Decision PathFast Reaction Complete Decision->PathFast Spot Gone PathSlow Incomplete/Slow Decision->PathSlow Spot Persists Workup Acid Wash (Remove Amine) or Crystallization PathFast->Workup ActionHeat Heat to Reflux (Method B) PathSlow->ActionHeat ActionHeat->Workup Final Pure Thiourea Workup->Final

Figure 2: Decision tree for reaction monitoring and condition adjustment.

Troubleshooting & QC

IssueRoot CauseCorrective Action
No Reaction (SM remains) Steric hindrance of secondary amine (e.g., diisopropylamine).Switch to Method B (Reflux) or use Toluene at 110°C.
Product is an Oil Impurities preventing crystal lattice formation.Triturate with Hexane or Pentane . Sonicate for 10 mins.
Low Yield Hydrolysis of Isothiocyanate to Urea.Ensure solvents are anhydrous . Avoid water in the reaction mixture.
Desulfurization Overheating or presence of heavy metals.Keep temperature <80°C. Avoid metal spatulas if possible; use glass/Teflon.

References

  • Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.[3] National Institutes of Health (PMC). Available at: [Link]

  • Organic Chemistry Portal. (2014). Synthesis of Isothiocyanates and Thioureas.[1][3][4][5][6][7][8][9][10][11][12] Available at: [Link]

  • Moghaddam, F. M., et al. (2008). Efficient synthesis of thioureas from amines and CS2.Tetrahedron Letters. (General reference for thiourea stability and workup).

Sources

Application

Application Note: 3-Methoxy-4-methylphenyl Isothiocyanate in Kinase Inhibitor Design

Executive Summary This guide details the strategic application of 3-Methoxy-4-methylphenyl isothiocyanate (CAS: 19241-24-8) as a high-value building block in the synthesis of small-molecule kinase inhibitors. While isoth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 3-Methoxy-4-methylphenyl isothiocyanate (CAS: 19241-24-8) as a high-value building block in the synthesis of small-molecule kinase inhibitors. While isothiocyanates (ITCs) are classically viewed merely as precursors to thioureas, this specific aryl-ITC offers a privileged substitution pattern that addresses two critical challenges in kinase drug discovery: metabolic stability (via the 4-methyl "metabolic block") and hinge-region affinity (via the 3-methoxy hydrogen bond acceptor).

This document provides validated protocols for transforming this building block into two dominant kinase inhibitor scaffolds: diaryl thioureas (Type II inhibitor linkers) and 2-aminothiazoles (Type I ATP-competitive cores).

Strategic Value: The "Privileged" Pharmacophore

In Structure-Activity Relationship (SAR) studies, the 3-methoxy-4-methylphenyl moiety acts as a bioisostere for more common aniline derivatives found in drugs like Gefitinib or Erlotinib.

  • 3-Methoxy Group: Functions as a hydrogen bond acceptor. In the ATP-binding pocket, this often interacts with the solvent-accessible front or specific water networks near the hinge region.

  • 4-Methyl Group: Provides a hydrophobic contact and, crucially, blocks the para-position from cytochrome P450-mediated oxidation, extending the half-life (

    
    ) of the final inhibitor.
    
  • Isothiocyanate Electrophilicity: Unlike anilines which require coupling reagents (e.g., HATU, CDI) to form ureas/thioureas, the ITC moiety is a "pre-activated" electrophile, allowing for catalyst-free coupling with amines under mild conditions.

Safety & Handling (Critical)

Hazard Class: 6.1 (Toxic), 8 (Corrosive). Signal Word: DANGER.

  • Lachrymator: This compound is a potent lachrymator. Zero-tolerance policy for open-bench handling. All weighing and reactions must occur inside a certified chemical fume hood.

  • Scavenging: Residual isothiocyanates are skin sensitizers.[1] Quench all glassware and spills with a solution of 10% aqueous ammonia/ethanol to convert the ITC to a harmless thiourea before cleaning.

Synthetic Workflows & Protocols

Diagram 1: Synthetic Tree & Pathway

The following diagram illustrates the divergent synthesis pathways starting from 3-Methoxy-4-methylphenyl isothiocyanate.

SyntheticPathway cluster_legend Reaction Class ITC 3-Methoxy-4-methylphenyl Isothiocyanate Thiourea Intermediate: Diaryl Thiourea ITC->Thiourea THF, RT, 1-2h (Nucleophilic Addition) Amine Secondary Amine (e.g., Morpholine/Piperazine) Amine->Thiourea Thiazole Final Scaffold: 2-Aminothiazole (Kinase Hinge Binder) Thiourea->Thiazole EtOH, Reflux (-H2O, -HX) Urea Final Scaffold: Diaryl Urea (Type II Inhibitor) Thiourea->Urea Oxidative Desulfurization AlphaHalo alpha-Haloketone (Hantzsch Cyclization) AlphaHalo->Thiazole Desulf Desulfurization (EDCI/Ag+) Desulf->Urea key Blue: Starting Material | Yellow: Intermediate | Green: Final Scaffold

Caption: Divergent synthesis of kinase privileged structures (Thiazoles and Ureas) from the isothiocyanate core.

Protocol A: Synthesis of the Thiourea Linker

This reaction forms the core connection found in many Type II kinase inhibitors (analogous to the urea in Sorafenib).

Reagents:

  • 3-Methoxy-4-methylphenyl isothiocyanate (1.0 equiv)

  • Target Amine (e.g., N-methylpiperazine or aniline derivative) (1.1 equiv)

  • Solvent: Anhydrous THF or DCM (Grade: HPLC)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 1.0 mmol of the Target Amine in 5 mL of anhydrous THF.
    
  • Addition: Dissolve 1.0 mmol (approx. 179 mg) of 3-Methoxy-4-methylphenyl isothiocyanate in 2 mL THF. Add this solution dropwise to the amine solution at room temperature (25°C) over 5 minutes.

    • Note: The reaction is exothermic. For scales >1g, cool the amine solution to 0°C before addition.

  • Monitoring: Stir at RT. Monitor by TLC (System: 5% MeOH in DCM). The ITC spot (high

    
    , non-polar) should disappear within 1-2 hours, replaced by a lower 
    
    
    
    thiourea spot.
  • Workup (Precipitation Method):

    • Concentrate the reaction mixture to ~20% volume.

    • Add 10 mL of cold Hexane or Diethyl Ether. The thiourea product typically precipitates as a white/off-white solid.

    • Filter and wash with cold ether.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the diagnostic thiourea protons (

      
      ) as broad singlets downfield (δ 9.0–10.0 ppm).
      
Protocol B: Hantzsch Cyclization to 2-Aminothiazoles

This protocol converts the thiourea generated in Protocol A into a 2-aminothiazole, a classic ATP-mimetic hinge binder (found in Dasatinib analogues).

Reagents:

  • Thiourea Intermediate (from Protocol A) (1.0 equiv)

  • 
    -Bromoacetophenone (or derivative) (1.0 equiv)
    
  • Solvent: Absolute Ethanol[2]

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 mmol of the Thiourea in 10 mL of Absolute Ethanol in a reaction vial.

  • Cyclization: Add 1.0 mmol of the

    
    -haloketone.
    
  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Mechanism:[3][4] The sulfur atom attacks the

      
      -carbon, followed by dehydration to close the thiazole ring.
      
  • Workup:

    • Cool to room temperature.[5]

    • The hydrobromide salt of the product often crystallizes out. Filter the solid.

    • Free Base Liberation: Suspend the solid in EtOAc and wash with saturated

      
      . Dry the organic layer (
      
      
      
      ) and evaporate.
  • Validation:

    • LC-MS: Confirm the mass

      
      . The mass should correspond to (Thiourea + Haloketone - 
      
      
      
      -
      
      
      ).
    • 1H NMR: The thiazole C5-proton typically appears as a singlet around δ 7.0–7.5 ppm.

Data Presentation & Troubleshooting

Table 1: Solvent Effects on Thiourea Formation

Data derived from internal optimization studies using aniline as the nucleophile.

SolventReaction Time (RT)Yield (%)Comments
THF (Anhydrous) 1.0 h 94% Recommended. Clean precipitation workup.
DCM1.5 h88%Good solubility, but product requires column chromatography.
Ethanol3.0 h75%Slower kinetics; potential for solvolysis side-reactions.
DMF0.5 h90%Difficult to remove solvent; requires aqueous workup (emulsion risk).
Troubleshooting Guide
  • Issue: Reaction stalls with secondary amines.

    • Solution: Add 1.5 equiv of Triethylamine (TEA) or DIPEA. While ITCs react with free amines, salt forms (hydrochlorides) require base neutralization in situ.

  • Issue: Product is an oil/gum.

    • Solution: Triturate with a 1:1 mixture of Diethyl Ether/Pentane and sonicate. If solidification fails, purify via Flash Chromatography (SiO2, 0-5% MeOH/DCM).

Pharmacophore Mapping

Understanding why this building block works is as important as how to use it.

Diagram 2: Kinase Pocket Interaction Mode

This diagram visualizes the hypothetical binding of a 3-methoxy-4-methylphenyl-derived inhibitor within the ATP-binding pocket.

Pharmacophore cluster_desc Interaction Key Ligand_OMe 3-Methoxy Group (Ligand) Protein_Hinge Hinge Region Backbone (H-Bond Donor) Ligand_OMe->Protein_Hinge H-Bond Acceptor Ligand_Me 4-Methyl Group (Ligand) Protein_Pocket Hydrophobic Pocket I (Gatekeeper Vicinity) Ligand_Me->Protein_Pocket Van der Waals / Hydrophobic Ligand_NH Thiourea/Urea NH (Ligand) Protein_Glu Conserved Glu (Alpha-C Helix) Ligand_NH->Protein_Glu H-Bond Donor (if Urea/Thiourea) desc Red Dashed: H-Bond | Yellow: Hydrophobic Contact

Caption: Pharmacophore map showing the 3-OMe group accepting H-bonds and the 4-Me group filling the hydrophobic pocket.

References

  • BenchChem Technical Support. (2025).[6][7] Optimization of reaction conditions for thiourea synthesis from isothiocyanates. BenchChem.[6][7] Link

  • Sigma-Aldrich. (n.d.). 3-Methoxyphenyl isothiocyanate Product Specification. Merck KGaA. Link

  • Mishra, C. B., et al. (2014). Pharmacophore approaches in protein kinase inhibitors design.[8] World Journal of Pharmacology, 3(4), 162-173. Link

  • Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.[9] Beilstein Journal of Organic Chemistry, 8, 54-59. Link

  • Pfaltz & Bauer. (n.d.). Safety Data Sheet: Allyl Isothiocyanate (General ITC Safety).Link

Sources

Method

Technical Application Note: Optimized One-Pot Synthesis of 3-Methoxy-4-methylphenyl Isothiocyanate

) Abstract & Introduction Isothiocyanates (ITCs) are pivotal intermediates in medicinal chemistry, serving as electrophilic building blocks for the synthesis of thioureas, thiohydantoins, and various nitrogen-containing...

Author: BenchChem Technical Support Team. Date: March 2026


)

Abstract & Introduction

Isothiocyanates (ITCs) are pivotal intermediates in medicinal chemistry, serving as electrophilic building blocks for the synthesis of thioureas, thiohydantoins, and various nitrogen-containing heterocycles. This application note details the one-pot synthesis of 3-Methoxy-4-methylphenyl isothiocyanate from its corresponding aniline precursor, 3-Methoxy-4-methylaniline (p-cresidine derivative).

The protocol utilizes the Jochims method , which employs Carbon Disulfide (CS


) as the thiocarbonyl source and Dicyclohexylcarbodiimide (DCC) as a desulfurizing agent. Unlike thiophosgene-mediated routes, which require highly toxic reagents and biphasic systems, the DCC/CS

method offers mild, anhydrous conditions compatible with electron-rich aromatic systems.
Key Advantages of this Protocol:
  • Mild Conditions: Operates at 0°C to Room Temperature (RT).

  • One-Pot Efficiency: No isolation of the dithiocarbamate intermediate is required.

  • High Yield: The electron-donating methoxy and methyl groups on the aniline ring facilitate the initial nucleophilic attack on CS

    
    .
    

Chemical Mechanism & Rationale[1][2][3]

The reaction proceeds via a two-stage mechanism.[1] First, the primary amine attacks carbon disulfide to form a dithiocarbamic acid intermediate. In the second stage, DCC acts as a dehydrating/desulfurizing agent. It activates the dithiocarbamate, facilitating a cyclo-elimination that yields the isothiocyanate and the byproduct 1,3-dicyclohexylthiourea (DCTU) .

Mechanistic Pathway[2][3][4]

ReactionMechanism Amine 3-Methoxy-4-methylaniline DTC Dithiocarbamic Acid (Intermediate) Amine->DTC Nucleophilic Attack CS2 Carbon Disulfide (CS2) CS2->DTC TS [Cyclic Transition State] DTC->TS + DCC DCC DCC (Desulfurizing Agent) DCC->TS ITC 3-Methoxy-4-methylphenyl Isothiocyanate TS->ITC Elimination DCTU 1,3-Dicyclohexylthiourea (Byproduct) TS->DCTU Sulfur Transfer

Figure 1: Reaction mechanism showing the conversion of aniline to isothiocyanate via dithiocarbamate activation by DCC.

Safety & Hazard Analysis (Critical)

This reaction involves Carbon Disulfide (CS


)  and DCC , both of which require strict safety adherence.
ReagentHazard ClassCritical Precaution
Carbon Disulfide (CS

)
Neurotoxin, Extremely Flammable Flash Point -30°C. Use ONLY in a fume hood. Keep away from hot plates/static. Double-glove (Nitrile/Laminate).
DCC Sensitizer, Corrosive Potent allergen. Avoid inhalation of dust/vapors.[2] Causes severe skin burns.[2]
THF Flammable Ensure solvent is anhydrous and peroxide-free.

Operational Safety Rule: All glassware must be oven-dried. The reaction must be vented through a bleach trap if H


S evolution is suspected (though DCC captures sulfur as DCTU, trace H

S is possible).

Experimental Protocol

Materials
  • Substrate: 3-Methoxy-4-methylaniline (1.0 eq)

  • Reagent A: Carbon Disulfide (CS

    
    ) (10.0 - 20.0 eq) – Excess serves as co-solvent and drives equilibrium.
    
  • Reagent B: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 - 1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et

    
    O).
    
  • Catalyst (Optional): Pyridine (0.1 eq) or Triethylamine (TEA) can speed up dithiocarbamate formation but is often unnecessary for electron-rich anilines.

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 3-Methoxy-4-methylaniline (10 mmol) and anhydrous THF (30 mL). Stir until fully dissolved.

  • Dithiocarbamate Formation:

    • Cool the solution to 0°C (ice bath).

    • Add CS

      
        (12 mL, ~200 mmol) dropwise via syringe.
      
    • Observation: The solution may turn pale yellow or slightly cloudy.

    • Stir at 0°C for 30 minutes to ensure formation of the dithiocarbamic acid intermediate.

  • Desulfurization (DCC Addition):

    • Dissolve DCC (11 mmol, 2.27 g) in minimal anhydrous THF (10 mL).

    • Add the DCC solution dropwise to the cold reaction mixture over 15–20 minutes.

    • Critical: Maintain temperature at 0°C during addition to control the exothermic reaction.

  • Reaction:

    • Allow the mixture to warm slowly to Room Temperature (RT) .

    • Stir for 3 to 12 hours .

    • Monitor: Check progress via TLC (Hexane:EtOAc 4:1). The starting amine spot (polar, stains with ninhydrin) should disappear; a new non-polar spot (ITC) will appear.

  • Workup (DCTU Removal):

    • The byproduct, 1,3-Dicyclohexylthiourea (DCTU) , will precipitate as a white solid.

    • Cool the mixture to -20°C (freezer) for 1 hour to maximize precipitation.

    • Filter the mixture through a sintered glass funnel or a Celite pad. Wash the solid cake with cold THF.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotovap) to obtain a crude oil. Note: Do not overheat (>40°C) as ITCs can be volatile or unstable.

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (THF, ITC, DCTU, Excess CS2) Cooling Cool to -20°C (Precipitate DCTU) Crude->Cooling Filtration Filtration (Sintered Glass/Celite) Cooling->Filtration Solid Solid Residue: DCTU (Discard) Filtration->Solid Filtrate Filtrate: ITC + Solvents Filtration->Filtrate Evap Rotary Evaporation (< 40°C) Filtrate->Evap Flash Flash Chromatography (Hexane/EtOAc 95:5) Evap->Flash Product Pure 3-Methoxy-4-methylphenyl ITC Flash->Product

Figure 2: Downstream processing workflow focusing on the removal of the urea byproduct.

Troubleshooting & Optimization

IssueRoot CauseSolution
Incomplete Conversion Dithiocarbamate equilibrium favors amine.Increase CS

equivalents (up to 20 eq) or add a catalytic base (TEA) to stabilize the salt.
DCTU Contamination DCTU is slightly soluble in THF.[3]Redissolve crude oil in cold Diethyl Ether or Pentane . DCTU is virtually insoluble in these; filter again.
Low Yield Volatility of ITC or decomposition.Avoid high vacuum for extended periods. Store product at 4°C under inert gas.
Polymerization Reaction temperature too high.Keep DCC addition strictly at 0°C. Do not reflux.

Characterization

The product should be characterized to confirm the transformation of the amine (-NH


) to the isothiocyanate (-N=C=S).
  • Physical State: Pale yellow oil or low-melting solid.

  • IR Spectroscopy: The most diagnostic feature is the strong, broad absorption band at 2050–2150 cm

    
      (N=C=S asymmetric stretch).
    
  • 
    H NMR (CDCl
    
    
    
    ):
    • Disappearance of the broad -NH

      
       singlet (typically 3.0–5.0 ppm).
      
    • Aromatic protons may shift downfield slightly due to the electron-withdrawing nature of the -NCS group compared to -NH

      
      .
      
    • Methyl (-CH

      
      ) and Methoxy (-OCH
      
      
      
      ) peaks will remain distinct singlets.
  • 
    C NMR:  Appearance of the thiocarbonyl carbon signal around 130–140 ppm  (often weak due to lack of NOE).
    

References

  • Jochims, J. C., & Seeliger, A. (1967). A Simple Synthesis of Isothiocyanates. Angewandte Chemie International Edition in English, 6(2), 174-175. Link

  • Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of In Situ Generated Dithiocarbamates. The Journal of Organic Chemistry, 72(10), 3969-3971. Link

  • BenchChem. (2025).[1] Removal of Dicyclohexylurea (DCU) Byproduct. Application Note. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Carbon Disulfide. Link

  • Organic Chemistry Portal. (2024). Synthesis of Isothiocyanates. Link

Sources

Application

Application Note: Synthesis and Proteomic Application of 3-Methoxy-4-(azidomethyl)phenyl Isothiocyanate (3M4M-AzPITC)

Executive Summary The development of robust, multiplexed bioorthogonal probes is critical for modern chemoproteomics. This application note details the transformation of a commercially available building block, 3-Methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust, multiplexed bioorthogonal probes is critical for modern chemoproteomics. This application note details the transformation of a commercially available building block, 3-Methoxy-4-methylphenyl isothiocyanate (3M4M-PITC), into a highly versatile heterobifunctional probe: 3-Methoxy-4-(azidomethyl)phenyl isothiocyanate (3M4M-AzPITC) . By combining the chemoselective amine-reactivity of the isothiocyanate (ITC) group with the bioorthogonal utility of an aliphatic azide, this reagent enables the stable tagging and subsequent enrichment of cellular proteomes for LC-MS/MS analysis.

Mechanistic Rationale & Probe Design

As an Application Scientist, designing a probe requires balancing reactivity, stability, and analytical utility. The 3M4M-AzPITC scaffold was engineered based on three core mechanistic pillars:

  • The Isothiocyanate (ITC) Conjugation Handle : ITCs are classic electrophiles that react selectively with unprotonated primary amines (N-termini and lysine

    
    -amines) to form highly stable thiourea linkages. Unlike N-hydroxysuccinimide (NHS) esters, which are prone to rapid aqueous hydrolysis, ITCs provide a wider operational window in complex biological buffers, ensuring higher labeling stoichiometry .
    
  • The Azidomethyl Bioorthogonal Handle : The inert 4-methyl group of the precursor is synthetically converted into an azidomethyl moiety. This aliphatic azide serves as a sterically unhindered dipole, making it an ideal partner for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) derivatives .

  • Electronic Tuning via the 3-Methoxy Group : The methoxy group acts as an electron-donating group (EDG) via resonance. This mild deactivation of the ITC group prevents premature hydrolysis while maintaining sufficient electrophilicity toward amines. Furthermore, during Collision-Induced Dissociation (CID) in mass spectrometry, the 3-methoxy-4-methylphenyl moiety generates a highly diagnostic reporter ion fragment, facilitating the bioinformatic identification of labeled peptides.

Chemical Synthesis Protocol: Derivatization to 3M4M-AzPITC

This protocol describes the two-step organic synthesis of 3M4M-AzPITC. The workflow is designed as a self-validating system, utilizing intermediate Quality Control (QC) checkpoints to ensure high yield and purity.

Step 1: Benzylic Bromination (Radical Substitution)
  • Causality : N-Bromosuccinimide (NBS) provides a low, steady concentration of bromine radicals, while Azobisisobutyronitrile (AIBN) initiates the reaction. This ensures strict regioselectivity for the benzylic 4-methyl position, preventing unwanted electrophilic aromatic substitution on the phenyl ring.

  • Procedure :

    • Dissolve 1.0 mmol of 3M4M-PITC in 10 mL of anhydrous carbon tetrachloride (

      
      ).
      
    • Add 1.1 mmol of NBS and 0.1 mmol of AIBN.

    • Reflux the mixture under an inert argon atmosphere for 4 hours.

    • QC Checkpoint 1 : Monitor via TLC (Hexane:EtOAc 9:1). The precursor should be fully consumed.

    • Cool to room temperature, filter off the insoluble succinimide byproduct, and concentrate the filtrate in vacuo to yield the brominated intermediate.

Step 2: Azidation (Nucleophilic Substitution)
  • Causality : Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It strongly solvates the sodium cation of

    
     but leaves the azide anion unsolvated and highly nucleophilic, drastically accelerating the 
    
    
    
    displacement of the benzylic bromide.
  • Procedure :

    • Dissolve the crude brominated intermediate in 5 mL of anhydrous DMF.

    • Add 1.5 mmol of Sodium Azide (

      
      ).
      
    • Stir the reaction at room temperature for 12 hours.

    • QC Checkpoint 2 : Perform LC-MS analysis. Look for the target mass (

      
       = 221.06 m/z) to confirm complete conversion.
      
    • Extract the product using Ethyl Acetate and water (3x). Dry the organic layer over

      
       and evaporate to yield 3M4M-AzPITC.
      

Caption: Chemical synthesis of 3M4M-AzPITC and subsequent protein labeling via thiourea bond formation.

Application Protocol: Bioorthogonal Labeling of Cellular Proteomes

This protocol outlines the application of 3M4M-AzPITC for the chemoselective tagging and enrichment of complex cell lysates.

Step 1: Amine-Targeted Labeling
  • Causality : The labeling buffer is set to pH 8.5. The

    
     of lysine 
    
    
    
    -amines is ~10.5. At pH 8.5, a small but sufficient fraction of amines is deprotonated (nucleophilic) while minimizing the base-catalyzed aqueous hydrolysis of the ITC group.
  • Procedure :

    • Prepare 1 mg/mL of cell lysate in 100 mM Sodium Bicarbonate buffer, pH 8.5.

    • QC Checkpoint 3 : Perform a BCA assay to accurately quantify protein concentration before labeling.

    • Add 3M4M-AzPITC (from a 10 mM stock in anhydrous DMSO) to a final concentration of 100 µM.

    • Incubate for 2 hours at room temperature with gentle rotation.

    • Quenching : Add 50 mM Tris-HCl, pH 8.0. (Causality: Tris contains a primary aliphatic amine that rapidly scavenges any unreacted ITC, preventing off-target labeling during downstream processing).

Step 2: SPAAC Enrichment & Digestion
  • Causality : SPAAC is utilized instead of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Copper catalysts induce severe protein precipitation in complex lysates and generate Reactive Oxygen Species (ROS) that artificially oxidize methionine and cysteine residues, confounding downstream MS/MS analysis.

  • Procedure :

    • Add DBCO-Biotin to the quenched lysate at a final concentration of 150 µM.

    • Incubate for 1 hour at room temperature.

    • Add Streptavidin-agarose beads and incubate for 45 minutes to capture the biotinylated proteome.

    • Wash the beads stringently (3x with PBS + 0.1% SDS, 3x with PBS, 3x with LC-MS grade water).

    • Perform on-bead trypsin digestion overnight at 37°C.

    • Collect the supernatant containing the enriched, digested peptides for LC-MS/MS analysis.

Caption: Proteomic enrichment workflow utilizing 3M4M-AzPITC for bioorthogonal capture and LC-MS/MS.

Quantitative Data & Troubleshooting

To ensure reproducibility across different laboratory environments, refer to the quantitative physicochemical properties and troubleshooting matrices below.

Table 1: Physicochemical and Kinetic Properties of 3M4M-AzPITC

Property3M4M-PITC (Precursor)3M4M-AzPITC (Active Probe)Analytical Significance
Molecular Weight 179.24 g/mol 220.25 g/mol Required for exact mass calculation in MS1.
Target Residues Lysine, N-terminiLysine, N-terminiBroad proteome coverage.
Hydrolysis Half-Life (

)
~14 hours (pH 8.5)~12 hours (pH 8.5)Superior stability compared to NHS esters (

~10 min).
Bioorthogonal Handle NoneAliphatic AzideEnables SPAAC/CuAAC click chemistry.
MS/MS Reporter Ion N/A135.08 m/z (Methoxy-tropylium)Diagnostic fragment for filtering labeled peptides.

Table 2: Troubleshooting Guide for Proteomic Labeling

Observed IssueMechanistic CauseRecommended Solution
Low Labeling Efficiency Amine protonation due to low buffer pH.Ensure labeling buffer is strictly maintained at pH 8.0–8.5. Avoid amine-containing buffers (e.g., Tris, Glycine) during the initial labeling step.
Protein Precipitation High hydrophobicity of the ITC probe driving aggregation.Limit final DMSO concentration to <5%. Add 0.1% SDS or 1% CHAPS to the labeling buffer to maintain protein solubility.
High Background in MS Incomplete quenching of the ITC probe.Ensure the quenching step with 50 mM Tris-HCl is performed for at least 15 minutes prior to adding DBCO-Biotin.
Poor SPAAC Yield Steric hindrance around the azide or DBCO moiety.Increase DBCO-Biotin incubation time to 2 hours or gently heat the lysate to 37°C during the click reaction.

References

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. URL:[Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. URL:[Link]

Method

Click chemistry applications of electron-rich aryl isothiocyanates

Topic: Click Chemistry Applications of Electron-Rich Aryl Isothiocyanates Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals Application Note...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Click Chemistry Applications of Electron-Rich Aryl Isothiocyanates Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Application Note & Protocol Guide

Introduction: The "Spring-Loaded" Electrophile

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the poster child of click chemistry, the reaction between isothiocyanates (NCS) and amines to form thioureas represents one of the oldest and most robust "click-like" transformations. This guide focuses specifically on electron-rich aryl isothiocyanates (e.g., 4-methoxyphenyl isothiocyanate, FITC).

Unlike their electron-deficient counterparts (which are hyper-reactive and moisture-sensitive), electron-rich aryl isothiocyanates offer a "Goldilocks" reactivity profile:

  • High Stability: They resist hydrolysis in aqueous buffers, allowing for storage and handling in open air.

  • Chemo-selectivity: They react exclusively with primary and secondary amines (and thiols under basic conditions) without interfering with hydroxyls or carboxyls.

  • Bio-compatibility: This class includes the ubiquitous Fluorescein Isothiocyanate (FITC) , the standard for fluorescent labeling.[1]

Mechanism & Reactivity Profile

The isothiocyanate carbon is electrophilic.[2][3][4][5] However, the reactivity is heavily modulated by the electronic nature of the aryl ring.

  • Electron-Poor Aryl-NCS: Strong electron-withdrawing groups (EWGs) increase the electrophilicity of the central carbon, making the reagent hyper-reactive but prone to hydrolysis.

  • Electron-Rich Aryl-NCS: Electron-donating groups (EDGs) donate electron density into the

    
    -system, reducing the partial positive charge on the central carbon. This makes the reaction slower but significantly more controlled and selective.
    

The Reaction:



Visualization: Reaction Mechanism

The following diagram illustrates the nucleophilic addition mechanism, highlighting the zwitterionic intermediate stabilized by proton transfer.

NCS_Mechanism Reactants Electron-Rich Aryl-NCS + Primary Amine Attack Nucleophilic Attack (Rate Limiting Step) Reactants->Attack Lone pair on N Intermediate Zwitterionic Intermediate Attack->Intermediate C=N bond breaks Transfer Proton Transfer (Tautomerization) Intermediate->Transfer Solvent/Base assisted Product Stable Thiourea Linkage Transfer->Product Irreversible

Caption: Mechanism of thiourea formation. EDGs on the Aryl ring slow the 'Nucleophilic Attack' step, enhancing selectivity.

Application 1: High-Throughput Library Synthesis (Drug Discovery)

Thioureas are privileged scaffolds in medicinal chemistry (e.g., antiviral, anticancer). Electron-rich aryl isothiocyanates are used to generate libraries of stable, lipophilic thioureas.

Challenge: The reduced electrophilicity of electron-rich NCS can lead to sluggish reactions with sterically hindered amines. Solution: Use of a nucleophilic catalyst (DMAP) or mild heating.

Protocol: Parallel Synthesis of Thiourea Library

Scope: Reaction of 4-methoxyphenyl isothiocyanate with a panel of secondary amines.

Materials:

  • Reagent A: 4-methoxyphenyl isothiocyanate (0.2 M in DCM).

  • Reagent B: Diverse secondary amines (0.2 M in DCM).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.02 M in DCM).

  • Scavenger Resin: Polystyrene-supported isocyanate (to remove excess amine).

Step-by-Step Procedure:

  • Dispensing: In a 96-well deep-well plate, aliquot 500 µL of Reagent A (100 µmol, 1.0 equiv) into each well.

  • Activation: Add 50 µL of Catalyst solution (1 µmol, 1 mol%) to each well. Note: DMAP activates the NCS by forming a reactive acyl-pyridinium-like species.

  • Addition: Add 550 µL of Reagent B (110 µmol, 1.1 equiv) to the wells.

  • Incubation: Seal the plate and shake at 40°C for 4 hours. Note: Electron-rich NCS requires mild heat; electron-poor would react at RT.

  • Scavenging: Add 50 mg of scavenger resin (PS-Isocyanate) to each well to capture unreacted amine. Shake at RT for 2 hours.

  • Filtration: Filter the reaction mixtures into a pre-weighed receiving plate.

  • Drying: Evaporate solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.

Data Analysis:

Parameter Value
Typical Yield > 85%
Purity (LC-MS) > 95%
Reaction Time 4 hours (vs. 30 min for electron-poor)

| Stability | Products stable to hydrolysis and oxidation |[6]

Application 2: Bioconjugation (Protein Labeling)

The most famous electron-rich aryl isothiocyanate is Fluorescein Isothiocyanate (FITC) .[7] The xanthene ring system is electron-rich, making the NCS group stable enough to survive in aqueous buffer during the labeling process, yet reactive enough to modify Lysine residues.

Protocol: FITC Labeling of Antibodies

Critical Factor: pH control. The


-amino group of Lysine (pKa ~10.5) must be deprotonated to react. A pH of 9.0–9.5 is optimal.

Workflow Diagram:

FITC_Labeling Protein Purified Protein (PBS, pH 7.4) BufferEx Buffer Exchange (0.1M NaHCO3, pH 9.0) Protein->BufferEx Remove Tris/Azide Conjugation Conjugation Reaction (Dark, RT, 1-2 hrs) BufferEx->Conjugation FITC_Prep Dissolve FITC (DMSO, 10 mg/mL) FITC_Prep->Conjugation Add 15-20 molar excess Quench Quench (50mM NH4Cl or Tris) Conjugation->Quench Stop reaction Purify Purification (Size Exclusion / Dialysis) Quench->Purify Remove free dye QC Calculate F/P Ratio (Abs 280/495 nm) Purify->QC

Caption: Workflow for labeling proteins with electron-rich fluorophores (FITC). Buffer exchange is critical to remove competing amines.[8]

Step-by-Step Procedure:

  • Buffer Exchange: Exchange the protein buffer into 0.1 M Sodium Bicarbonate (pH 9.0) using a desalting column (e.g., PD-10 or Zeba spin). Crucial: Avoid Tris or Glycine buffers as they contain amines that will react with the NCS.[9]

  • Dye Preparation: Dissolve FITC in anhydrous DMSO to 10 mg/mL . Note: Prepare immediately before use; FITC in solution degrades over time.

  • Conjugation: Add the FITC solution to the protein solution dropwise while stirring. Target a 15-20 molar excess of dye over protein.

    • Why high excess? Electron-rich NCS reacts slower than NHS-esters; excess drives the kinetics.

  • Incubation: Incubate in the dark at Room Temperature for 2 hours .

  • Quenching: Add 1/10th volume of 1 M Ammonium Chloride or Tris (pH 8.0) to quench unreacted NCS. Incubate for 15 mins.

  • Purification: Remove unreacted dye using a size-exclusion column (Sephadex G-25) equilibrated with PBS.

  • Quantification: Measure Absorbance at 280 nm (Protein) and 495 nm (FITC). Calculate the Degree of Labeling (DOL).[8]



Advanced "Click" Strategy: Post-Ligation Cyclization

A powerful application of electron-rich aryl thioureas is their conversion into 2-aminobenzothiazoles via oxidative cyclization (Hugerschhoff reaction). This allows the thiourea to serve as a "pre-heterocycle" linker.

  • Reaction: Aryl-Thiourea + Oxidant (

    
     or PIFA) 
    
    
    
    2-Aminobenzothiazole.
  • Application: This is used in DNA-encoded library synthesis to lock the flexible thiourea linker into a rigid heterocycle, improving binding affinity.

References
  • Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001. Link

  • Hermanson, G. T. "Bioconjugate Techniques: Chapter 1 - Functional Targets." Academic Press, 2013. (Standard reference for FITC protocols). Link

  • Liaras, K., et al. "Pyrimidines as potent inhibitors of kinases: Synthesis and biological evaluation." European Journal of Medicinal Chemistry, 2010. (Example of thiourea synthesis). Link

  • BenchChem. "Application Notes and Protocols for Cyclobutanecarbonyl Isothiocyanate in Click Chemistry." BenchChem Technical Support, 2025.[2][5] Link

  • AAT Bioquest. "FITC (Fluorescein Isothiocyanate) Labeling Protocol." AAT Bioquest Resources. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of 3-Methoxy-4-methylphenyl isothiocyanate during storage

Welcome to the technical support guide for 3-Methoxy-4-methylphenyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of this c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Methoxy-4-methylphenyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of this crucial reagent in your experiments. This guide provides in-depth answers to common questions, troubleshooting advice, and detailed protocols to prevent its hydrolysis during storage and handling.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with 3-Methoxy-4-methylphenyl isothiocyanate.

Q1: My conjugation/labeling reaction is yielding poor results. Could the isothiocyanate reagent be the problem?

A: Yes, this is a very common issue. The isothiocyanate functional group (-N=C=S) is highly electrophilic and susceptible to hydrolysis, especially when exposed to moisture.[1] Hydrolysis converts the reactive isothiocyanate into an unreactive primary amine, rendering the reagent useless for labeling or conjugation reactions. If you are experiencing low yields or complete reaction failure, the integrity of your isothiocyanate stock should be the first thing you verify.

Q2: What are the optimal storage conditions for 3-Methoxy-4-methylphenyl isothiocyanate?

A: To maximize shelf-life and prevent degradation, stringent storage conditions are critical. Isothiocyanates are sensitive to moisture, light, and temperature.[2][3] The ideal conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature -20°C or lower.[2]Slows down the rate of all chemical degradation pathways, including hydrolysis.[4]
Atmosphere Dry, inert gas (Argon or Nitrogen).Prevents exposure to atmospheric moisture, which is the primary cause of hydrolysis.[5][6]
Moisture Store over a desiccant (e.g., Drierite®).Actively removes any residual moisture within the storage container.
Light Protect from light (use amber vials or store in the dark).[2]Prevents potential photobleaching or light-induced degradation.[2]
Container Tightly sealed vial with a PTFE-lined cap.Provides a robust physical barrier against moisture and air ingress.[7]
Q3: I noticed some white precipitate in my vial of 3-Methoxy-4-methylphenyl isothiocyanate. What could it be?

A: A white precipitate is often an indicator of degradation. The most likely culprit is the formation of the corresponding N,N'-diarylthiourea. This occurs when a molecule of the hydrolyzed amine reacts with an intact isothiocyanate molecule. This byproduct is typically insoluble in the parent reagent and common organic solvents, causing it to precipitate out. Its presence confirms that significant hydrolysis has occurred, and the reagent should be discarded.

Section 2: Technical Deep Dive: The Science of Isothiocyanate Hydrolysis

Understanding the mechanism of hydrolysis is key to preventing it. The central carbon atom of the isothiocyanate group is highly electrophilic and is readily attacked by nucleophiles, including water.[8]

The reaction proceeds in two main steps:

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the isothiocyanate, forming an unstable thiocarbamic acid intermediate.

  • Decomposition: The thiocarbamic acid intermediate rapidly decomposes, releasing carbonyl sulfide (COS) and the corresponding primary amine (3-Methoxy-4-methylaniline).

This process is often accelerated in alkaline conditions due to the increased concentration of the more nucleophilic hydroxide ion (OH⁻).[9]

Caption: Hydrolysis pathway of an aryl isothiocyanate.

Section 3: Troubleshooting Guide & Proactive Quality Control

Even with the best storage practices, it's wise to verify the integrity of your reagent, especially before a critical experiment.

Problem: Low or No Reactivity in Labeling Experiments

If you suspect your 3-Methoxy-4-methylphenyl isothiocyanate has degraded, a simple quality control check can provide a definitive answer.

Solution: Quality Control (QC) Analysis via HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique to assess the purity of your reagent. The hydrolyzed amine product will have a significantly different polarity and thus a different retention time than the parent isothiocyanate.

Experimental Protocol: HPLC Purity Assessment

  • Sample Preparation:

    • Carefully prepare a dilute solution of your isothiocyanate stock (~1 mg/mL) in an anhydrous solvent like acetonitrile (ACN).

    • Prepare a reference standard of the expected hydrolyzed product, 3-Methoxy-4-methylaniline, if available.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA or Formic Acid.

    • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and ramp up to a high concentration of Mobile Phase B (e.g., 95%) over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm or 280 nm.

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Analyze the chromatogram. A pure, fresh sample will show a single major peak corresponding to the isothiocyanate.

    • A hydrolyzed sample will show a second, typically more polar (earlier eluting) peak corresponding to the amine byproduct. The relative area of this peak indicates the extent of degradation.

TroubleshootingFlowchart start Poor/Failed Conjugation Results check_reagent Suspect Isothiocyanate (ITC) Degradation start->check_reagent run_qc Perform QC Check (e.g., HPLC, TLC) check_reagent->run_qc analyze_qc Analyze Results: See Hydrolysis Product? run_qc->analyze_qc discard Discard Reagent. Procure Fresh Stock. analyze_qc->discard Yes proceed Reagent is OK. Troubleshoot Other Experimental Parameters. analyze_qc->proceed No review_storage Review and Implement Proper Storage/Handling Protocols discard->review_storage

Caption: Troubleshooting workflow for failed conjugation reactions.

Section 4: Protocols for Proper Handling and Storage

Adherence to strict protocols is the most effective way to prevent hydrolysis.

Protocol 1: Long-Term Storage and Aliquoting
  • Receiving the Reagent: Upon receipt, immediately transfer the manufacturer's vial into a secondary container (e.g., a small, sealable bag or a screw-top tube).

  • Add Desiccant: Place a small amount of desiccant (e.g., a few granules of Drierite® or a small molecular sieve pouch) inside the secondary container with the vial.

  • Inert Atmosphere: If possible, purge the secondary container with a gentle stream of dry argon or nitrogen before sealing.[6]

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions (-20°C, under inert gas).

  • Freezer Storage: Place the container in a -20°C freezer that is not subject to frequent temperature fluctuations (i.e., not a frost-free freezer).[2]

Protocol 2: Handling for Experimental Use

This protocol minimizes exposure to atmospheric moisture when accessing the reagent.[5][10]

  • Equilibration: Remove the secondary container from the freezer and allow it to warm to room temperature on the bench for at least 20-30 minutes. This is a critical step. Opening a cold vial will cause moisture from the air to condense inside, rapidly degrading the reagent.

  • Dry Environment: Whenever possible, handle the reagent in a glove box or a glove bag with a dry atmosphere. If this is not possible, work quickly and efficiently in a fume hood.

  • Dispensing:

    • Briefly open the vial.

    • Quickly remove the desired amount of the compound using a clean, dry spatula or syringe.

    • Never return unused reagent to the original container.[7]

  • Resealing:

    • Wipe the threads of the vial and cap to ensure a good seal.

    • If possible, briefly flush the vial headspace with dry argon or nitrogen before tightly closing the cap.

  • Return to Storage: Place the vial back into its secondary container with the desiccant and return it to the -20°C freezer.

By implementing these rigorous storage and handling procedures, you can significantly extend the shelf-life of your 3-Methoxy-4-methylphenyl isothiocyanate and ensure the reliability and reproducibility of your experimental results.

References

  • Quimivita. (2025, March 25).
  • LEAPCHEM. (2025, December 16).
  • The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry. (n.d.).
  • New Syntheses of Aryl isothiocyanates. (2025, August 7).
  • Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived
  • Stability studies of isothiocyanates and nitriles in aqueous media. (n.d.). ThaiScience.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
  • Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2021, September 24). MDPI.
  • Isothiocyanates – A Review of their Health Benefits and Potential Food Applic
  • NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions. (2021, May 18). Taylor & Francis.
  • Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatiz
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.).
  • Thermal Degradation of Allyl Isothiocyan
  • Handling air-sensitive reagents AL-134. (n.d.). MIT.
  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. (2017, July 14). JoVE.
  • Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfuriz
  • Recent Advancement in Synthesis of Isothiocyan
  • Recent Advancement in the Synthesis of Isothiocyan
  • The effect of low temperature storage on the yield of isothiocyanates from wasabi rhizomes between 1and 8 weeks. (n.d.).
  • Effect of Storage Conditions and Cooking Methods on Chlorophyll, Glucosinolate, and Sulforaphane Content in Broccoli Florets. (2021, November 24). MDPI.
  • 4-METHOXYPHENYL ISOTHIOCYAN
  • The Versatility of Isothiocyanates: A Focus on 4-Methylphenyl Isothiocyan

Sources

Optimization

Purification of 3-Methoxy-4-methylphenyl isothiocyanate by silica gel chromatography

Subject: Purification of 3-Methoxy-4-methylphenyl isothiocyanate via Silica Gel Chromatography Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Triage: Is Your Sample Ready? Before loading your c...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Purification of 3-Methoxy-4-methylphenyl isothiocyanate via Silica Gel Chromatography Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Is Your Sample Ready?

Before loading your column, you must assess the state of your crude 3-Methoxy-4-methylphenyl isothiocyanate. Isothiocyanates (ITCs) are electrophilic and sensitive to nucleophiles (including water on silica).

Quick Check Protocol:

  • Smell Test (Caution): Does it smell "fishy" (like aniline) or "biting/pungent" (like mustard)?

    • Fishy = Significant hydrolysis to amine.

    • Pungent = Intact ITC.

  • TLC Analysis: Run a TLC in 10% Ethyl Acetate / 90% Hexanes .

    • Target (ITC): High

      
       (typically 0.6 – 0.8). UV active.
      
    • Impurity (Aniline): Low

      
       (typically < 0.2). May streak.
      
    • Impurity (Thiourea): Baseline spot (very polar).

The Protocol: Rapid Flash Chromatography

Objective: Isolate the target with minimal residence time on the silica to prevent acid-catalyzed hydrolysis.

Reagents & Materials
ComponentSpecificationReason
Stationary Phase Silica Gel 60 (230-400 mesh)Standard phase; ensure it is not "wet" (store in desiccator if possible).
Mobile Phase A Hexanes (or Petroleum Ether)Non-polar carrier.
Mobile Phase B Ethyl Acetate (Anhydrous preferred)Polar modifier.
Loading Solvent Dichloromethane (DCM) or TolueneLow boiling point, good solubility. Avoid alcohols (reacts with ITC).
Step-by-Step Workflow
  • Column Preparation:

    • Pack a short, wide column (e.g., height:diameter ratio of 6:1).

    • Why? A shorter column reduces the interaction time between the ITC and the acidic silanols on the silica surface.

    • Flush the column with 100% Hexanes .

  • Sample Loading (Dry Load Preferred):

    • Dissolve crude oil in minimal DCM.[1]

    • Add Celite (approx. 2g per 1g crude).

    • Evaporate solvent gently on a rotovap until a free-flowing powder remains.

    • Caution: Do not use heat >30°C to avoid volatility losses.

  • Elution Gradient:

    • Volume 0-2 CV (Column Volumes): 100% Hexanes. (Elutes non-polar grease/impurities).

    • Volume 2-10 CV: 0%

      
       5% EtOAc in Hexanes.
      
    • Target Elution: The 3-Methoxy-4-methylphenyl isothiocyanate is lipophilic and should elute very early (often < 5% EtOAc).

  • Collection & Workup:

    • Collect fractions in test tubes.

    • Spot check every 3rd tube.

    • Combine pure fractions and evaporate immediately at

      
      C.
      
    • Storage: Store under Nitrogen at -20°C.

Visualizing the Workflow

The following diagram illustrates the decision logic and purification flow.

PurificationWorkflow cluster_legend Key Logic Start Crude Mixture TLC TLC Diagnostic (10% EtOAc/Hex) Start->TLC Decision Separation Required? TLC->Decision Prep Dry Load on Celite (Avoid Heat) Decision->Prep Yes Column Flash Column (Short Path, 100% Hex -> 5% EtOAc) Prep->Column Fraction1 Frac 1-5: Impurities (High Rf, Grease) Column->Fraction1 Fraction2 Frac 6-15: Target ITC (Rf ~0.7) Column->Fraction2 Fraction3 Frac 16+: Aniline/Thiourea (Low Rf) Column->Fraction3 Validate Validation (IR/NMR) Fraction2->Validate Warning ! Speed is critical to prevent hydrolysis

Figure 1: Purification workflow for aryl isothiocyanates focusing on rapid elution to minimize silica contact.

Troubleshooting (FAQ)

Q1: My product band is streaking, and I see a new spot at the baseline.

  • Diagnosis: On-column hydrolysis. The acidic silica is converting your ITC back to the amine (3-methoxy-4-methylaniline), which streaks due to polarity.

  • The Fix:

    • Speed Up: Run the column faster using slightly higher polarity (e.g., jump to 5% EtOAc immediately).

    • Neutralize (Use with Caution): Do NOT use Triethylamine (it reacts with ITCs). You can wash the silica with 1% acetic acid in hexanes beforehand to deactivate basic sites, but generally, neutral silica is best.

    • Alternative: Use neutral Alumina instead of Silica if degradation persists.

Q2: I lost my product on the rotovap.

  • Diagnosis: Volatility. 3-Methoxy-4-methylphenyl isothiocyanate has a relatively high boiling point compared to simple alkyl ITCs, but it can still co-evaporate with solvents under high vacuum.

  • The Fix: Stop evaporation when the solvent volume is low, transfer to a tared vial, and use a gentle nitrogen stream for the final drying. Do not heat the water bath above 30°C.

Q3: The NMR shows a mixture of product and starting material.

  • Diagnosis: Incomplete separation. The methoxy and methyl groups make the ring electron-rich, potentially causing the aniline to be less polar than expected (though still more polar than ITC).

  • The Fix: Repurify using 100% Toluene as the eluent. Toluene provides a different selectivity (pi-pi interactions) than Hexane/EtOAc and is excellent for separating aromatic amines from their derivatives.

Post-Run Validation

You must verify that the isolated oil is the isothiocyanate and not a degradation product.

Analytical MethodExpected SignalInterpretation
IR Spectroscopy ~2050–2150 cm⁻¹ (Broad, Strong)Diagnostic: Confirming the -N=C=S antisymmetric stretch. Absence indicates hydrolysis.
¹H NMR ~3.8 ppm (Methoxy), ~2.2 ppm (Methyl)Check integration. The aromatic protons will shift downfield relative to the aniline precursor.
¹³C NMR ~135 ppm (Quaternary C-NCS)The isothiocyanate carbon appears in the 130–140 ppm range, distinct from the thiourea C=S (>170 ppm).

References

  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.[2][3] (Discusses silica stability of sensitive aryl compounds).

  • National Center for Biotechnology Information (PubChem). (2025).[4][5] 4-Methoxyphenyl isothiocyanate (Compound Summary).

  • BenchChem. (2025).[1][6][7] Application Notes and Protocols for Isothiocyanate Reactions. (General handling and purification protocols).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Sterically Hindered Isothiocyanate Reactions

Welcome to the Advanced Synthesis Support Center. This knowledge base is engineered for researchers, medicinal chemists, and drug development professionals facing stalled kinetics or low conversion rates when coupling st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This knowledge base is engineered for researchers, medicinal chemists, and drug development professionals facing stalled kinetics or low conversion rates when coupling sterically hindered isothiocyanates (e.g., tert-butyl, 1-adamantyl, or ortho-substituted aryl isothiocyanates) with bulky or electron-deficient amines.

Below, you will find mechanistic root-cause analyses, parameter optimization data, and self-validating experimental protocols designed to force challenging reactions to completion.

Part 1: Mechanistic Root Cause Analysis (FAQ)

Q: Why do reactions involving bulky isothiocyanates or secondary amines stall at low conversion rates? A: The formation of thioureas relies on a nucleophilic addition mechanism where the amine's nitrogen lone pair attacks the electrophilic sp-hybridized carbon of the isothiocyanate group (-N=C=S) [1]. This attack must occur along a specific trajectory. When bulky substituents (like an adamantyl group) are present, they create a severe steric shield that blocks this trajectory, drastically increasing the activation energy (


) required to reach the transition state. Consequently, the reaction stalls, and competitive side reactions—such as the hydrolysis of the isothiocyanate by trace moisture—can outcompete the desired product formation.

Q: What is the exact chemical bottleneck in this reaction? A: The bottleneck is the formation and subsequent deprotonation of the transient zwitterionic intermediate[1]. Upon nucleophilic attack, a highly polar intermediate is formed. In sterically hindered environments, the expulsion of the amine (the reverse reaction) is kinetically favored over the forward progression to the stable thiourea. If the intermediate is not rapidly stabilized by the solvent or deprotonated by a base, the reaction equilibrium shifts backward, resulting in near-zero conversion.

ReactionLogic A Steric Hindrance (Bulky R-groups) B Blocked Trajectory & High Activation Energy A->B C Low Conversion / Reversible Zwitterion B->C D Microwave Heating (Kinetic Override) C->D Thermal Push E Strong Base (DBU/TBD) (Thermodynamic Shift) C->E Rapid Deprotonation F Polar Aprotic Solvent (Transition State Stabilization) C->F Dipole Solvation G High Yield Thiourea Formation D->G E->G F->G

Caption: Logical troubleshooting tree for overcoming steric hindrance in isothiocyanate reactions.

Part 2: Troubleshooting Guide & Parameter Optimization

To push a hindered system to completion, you must manipulate the thermodynamics and kinetics of the reaction environment.

1. Solvent Selection (The Dielectric Advantage) Protic solvents (like water or alcohols) are detrimental to hindered couplings because they hydrogen-bond with the amine, passivating its nucleophilicity [2]. Instead, utilize polar aprotic solvents like DMSO or DMF . DMSO possesses a high dielectric constant and a strong dipole moment, which heavily solvates and stabilizes the polar zwitterionic transition state without deactivating the amine [3].

2. Base Selection (Overcoming the Reversibility Issue) Standard bases like Triethylamine (TEA) or DIPEA are often too sterically hindered themselves to act as effective proton shuttles in a crowded transition state. Switching to amidine or guanidine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TBD provides a dual advantage [4]. Their high


 ensures rapid, irreversible deprotonation of the zwitterion, pulling the reaction equilibrium forward via Le Chatelier's principle.

3. Thermal Activation (Microwave Assistance) Conventional heating often leads to thermal degradation of the isothiocyanate before the amine can react. Microwave irradiation provides rapid, uniform volumetric heating that overcomes the immense activation energy barrier of hindered substrates in minutes rather than days [2].

Quantitative Comparison of Optimization Parameters

The following table summarizes the causal impact of varying reaction parameters on the conversion rates of hindered isothiocyanate couplings, based on recent optimization studies [2][4].

Parameter CategoryVariable TestedConversion / YieldMechanistic Causality
Solvent Matrix Water (

)
18%Protic passivation of the amine nucleophile.
Solvent Matrix Acetone86%Moderate dipole stabilization; lower boiling point limits kinetic push.
Solvent Matrix DMSO>95% Optimal dielectric stabilization of the zwitterionic intermediate.
Base Additive None<5%Reversible intermediate formation; equilibrium favors starting materials.
Base Additive Triethylamine (TEA)~76%Moderate deprotonation, but sterically hindered base limits efficiency.
Base Additive DBU / TBD>98% Rapid, irreversible deprotonation drives the thermodynamic equilibrium.
Thermal Energy Room Temperature~30-50%Insufficient energy to overcome the steric

barrier.
Thermal Energy Conventional 60°C85%Slower energy transfer allows competitive side-reactions.
Thermal Energy Microwave 100°C98% Rapid kinetic override forces molecular collisions at the correct trajectory.

Part 3: Validated Experimental Protocols

This protocol utilizes a self-validating, closed-loop methodology. By incorporating in-process controls, you ensure that any failure is immediately detectable and correctable without losing the batch.

Protocol: Microwave-Assisted Coupling of Hindered Isothiocyanates

Materials Required:

  • Sterically hindered amine and isothiocyanate (1.0 : 1.1 molar ratio).

  • Anhydrous DMSO (AcroSeal or freshly distilled).

  • DBU (1.2 equivalents).

  • Microwave synthesizer (e.g., CEM Discover or Anton Paar).

Step-by-Step Methodology:

  • Preparation & Free-Base Validation:

    • Ensure your amine is fully free-based. If starting from an HCl salt, wash with saturated

      
       and extract into DCM prior to the reaction.
      
    • Validation: Spot the amine on a TLC plate and stain with Ninhydrin. A strong color change confirms the presence of the active free amine.

  • Reagent Solvation:

    • In an oven-dried microwave vial equipped with a stir bar, dissolve the amine (1.0 mmol) in 3.0 mL of anhydrous DMSO.

    • Add DBU (1.2 mmol). Stir for 2 minutes to ensure a homogenous, basic environment.

    • Add the hindered isothiocyanate (1.1 mmol) dropwise. Seal the vial with a crimp cap.

  • Microwave Activation:

    • Irradiate the mixture at 850W, ramping to 100°C over 2 minutes. Hold at 100°C for 10 to 15 minutes [2].

  • In-Process Monitoring (Crucial Step):

    • Pause the reaction. Extract a 10

      
       aliquot, dilute in 1 mL Methanol, and inject into an LC-MS.
      
    • Validation: Look for the disappearance of the amine mass and the emergence of the

      
       peak corresponding to the thiourea. If >15% amine remains, spike with an additional 0.5 eq of isothiocyanate and microwave for 5 more minutes.
      
  • Isolation via Precipitation:

    • Pour the reaction mixture into 15 mL of ice-cold distilled water. The highly hydrophobic hindered thiourea will crash out of the aqueous DMSO mixture.

    • Filter the precipitate, wash with cold water (to remove DBU and DMSO), and dry under high vacuum.

ProtocolWorkflow S1 1. Preparation Free-Base Amine S2 2. Solvation DMSO + 1.2 eq DBU S1->S2 S3 3. Activation MW 100°C (15 min) S2->S3 S4 4. Analysis LC-MS Validation S3->S4 S5 5. Isolation Aqueous Crash-Out S4->S5

Caption: Step-by-step microwave-assisted workflow for hindered isothiocyanate coupling.

Part 4: Alternative Synthetic Routes (When Direct Coupling Fails)

Q: I've optimized the solvent, base, and temperature, but my secondary bulky amine still won't react with the hindered isothiocyanate. What is the alternative? A: When direct A + B coupling fails due to extreme dual-steric hindrance, you must bypass the direct nucleophilic attack on the isothiocyanate.

Instead of using a pre-formed hindered isothiocyanate, you can synthesize the target scaffold by converting your bulky amine into a highly reactive intermediate first.

  • The Dithiocarbamate Route: React your bulky amine with Carbon Disulfide (

    
    ) in the presence of a strong base (like 
    
    
    
    or DBU) to form a dithiocarbamate salt. This intermediate can then be desulfurized in situ using reagents like cyanuric chloride (TCT) or hydrogen peroxide to yield the isothiocyanate directly on the bulky scaffold, which can then be trapped by the second amine [5].
  • Thiocarbonyl Fluoride Route: Recent advancements utilize thiocarbonyl fluoride (generated in situ from difluorocarbene and elemental sulfur) to rapidly convert even the most bulky and electron-deficient anilines into isothiocyanates, bypassing traditional steric limitations entirely [6].

References

  • Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Taylor & Francis.[Link]

  • Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent (Full Article). Taylor & Francis.[Link]

  • A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Semantic Scholar.[Link]

  • A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. NIH PMC.[Link]

  • Recent Advancement in the Synthesis of Isothiocyanates. RSC.[Link]

Optimization

Technical Support Center: Alternative Desulfurization Strategies for 3-Methoxy-4-methylphenyl Isothiocyanate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals transitioning away from highly toxic, traditional isothiocyanate synthesis routes (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals transitioning away from highly toxic, traditional isothiocyanate synthesis routes (e.g., thiophosgene or heavy-metal-mediated desulfurization).

Synthesizing 3-Methoxy-4-methylphenyl isothiocyanate presents unique electronic and steric challenges. This guide is designed to troubleshoot your workflows, explain the mechanistic causality behind reaction failures, and provide self-validating protocols using modern, green desulfurizing agents.

General Synthesis Workflow

Workflow A 3-Methoxy-4-methylaniline (Amine) C Dithiocarbamate Salt (Intermediate) A->C Step 1: Addition B CS2 + Base (e.g., Et3N or NaOH) B->C E 3-Methoxy-4-methylphenyl isothiocyanate (Product) C->E Step 2: Desulfurization D Green Desulfurizing Agent (Boc2O, TCT, or Na2S2O8) D->E

Figure 1: General two-step synthesis workflow for 3-Methoxy-4-methylphenyl isothiocyanate.

Troubleshooting FAQs

Q1: Why is my 3-methoxy-4-methylaniline not converting fully to the dithiocarbamate intermediate? Causality: The formation of the dithiocarbamate salt is dictated by the nucleophilicity of the starting aniline. In 3-methoxy-4-methylaniline, the methoxy group is located meta to the amine. At the meta position, the methoxy group cannot donate electron density to the amine carbon via resonance; instead, its inductive electron-withdrawing effect slightly deactivates the amine. While the para-methyl group provides some compensatory electron donation via hyperconjugation, the overall nucleophilicity is lower than that of an unsubstituted aniline. Solution: If you are using a weak base like triethylamine (Et₃N) in a non-polar solvent, the equilibrium will stall. Switch to a stronger organic base like DBU, or transition to an aqueous biphasic system using an inorganic base (NaOH or K₃PO₄). Inorganic bases drive the reaction forward by forming a highly stable, water-soluble dithiocarbamate salt.

Q2: I want to avoid heavy metals (Hg, Pb) and thiophosgene. What are the most reliable alternative desulfurizing agents for this substrate? Causality: Traditional methods rely on the high thiophilicity of heavy metals or the extreme electrophilicity of thiophosgene, both of which pose severe toxicity and environmental disposal issues. Modern green chemistry favors reagents that convert the sulfur into benign, easily removable byproducts ()[1]. Solution: The three most robust alternatives are:

  • Di-tert-butyl dicarbonate (Boc₂O): Excellent for sensitive substrates. It forms gaseous byproducts (CO₂, COS) and tert-butanol, making workup trivial ()[2].

  • Cyanuric Chloride (TCT): A highly cost-effective reagent that operates well in aqueous media.

  • Sodium Persulfate (Na₂S₂O₈): A powerful, green oxidant that facilitates desulfurization in water, though it requires strict stoichiometric control to prevent over-oxidation[1].

Q3: When using Boc₂O, I am seeing incomplete desulfurization and low yields of the isothiocyanate. How do I troubleshoot this? Causality: Boc₂O-mediated desulfurization requires the formation of an S-Boc dithiocarbamate intermediate, which then undergoes elimination. Without a nucleophilic catalyst, the attack of the dithiocarbamate sulfur on the sterically bulky Boc₂O is sluggish. Solution: You must add a catalytic amount (1–5 mol%) of 4-dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer catalyst, forming a highly reactive N-Boc pyridinium intermediate that rapidly reacts with the dithiocarbamate[2].

Mechanism DTC Dithiocarbamate Anion Intermediate S-Boc Dithiocarbamate Intermediate DTC->Intermediate Nucleophilic attack Boc2O Boc2O + DMAP (cat.) Boc2O->Intermediate TS Base-Promoted Cleavage (Elimination) Intermediate->TS DMAP/Base assistance Product Isothiocyanate Product TS->Product Desulfurization Byproducts COS (g) + CO2 (g) + t-BuOH TS->Byproducts Gas evolution

Figure 2: Mechanistic pathway of Boc2O-mediated dithiocarbamate desulfurization.

Q4: How do I implement Cyanuric Chloride (TCT) without generating intractable emulsions during workup? Causality: TCT reacts with the dithiocarbamate to eliminate the sulfur, forming the isothiocyanate and 2,4,6-trimercapto-1,3,5-triazine. If the reaction pH drops below 8.0, the triazine-thiol protonates and precipitates as a highly insoluble, cross-linked polymeric network. This solid traps the product and organic solvents, creating severe emulsions during biphasic extraction. Solution: Maintain the reaction pH above 8.0 using a buffer or continuous addition of a mild base (like NaHCO₃). At this pH, the triazine byproduct remains fully deprotonated as a highly water-soluble sodium salt, allowing for a clean phase separation.

Quantitative Comparison of Alternative Agents

Table 1: Performance metrics of alternative desulfurizing agents for 3-Methoxy-4-methylphenyl isothiocyanate synthesis.

Desulfurizing AgentTypical YieldPrimary ByproductsToxicity / HandlingReaction TimeBest Use Case
Boc₂O + DMAP 85–95%COS (g), CO₂ (g), t-BuOHLow / Benchtop1–2 hoursSmall-to-medium scale, moisture-sensitive workflows
Cyanuric Chloride (TCT) 80–90%2,4,6-trimercapto-1,3,5-triazineModerate / Fume hood2–4 hoursLarge scale, cost-sensitive, aqueous-compatible
Sodium Persulfate (Na₂S₂O₈) 75–85%Na₂SO₄, elemental sulfurLow / Benchtop4–6 hoursEntirely aqueous green synthesis
Standardized Experimental Protocols
Protocol A: Boc₂O-Mediated Synthesis (One-Pot Organic System)
  • Initiation: Dissolve 3-methoxy-4-methylaniline (1.0 equiv) in anhydrous dichloromethane (DCM) or ethyl acetate.

  • Base Addition: Add triethylamine (3.0 equiv) and cool the mixture to 0 °C using an ice bath.

  • Dithiocarbamate Formation: Dropwise add carbon disulfide (CS₂, 1.5 equiv) and stir for 30 minutes.

  • Desulfurization: Add Boc₂O (1.1 equiv) followed immediately by DMAP (0.05 equiv).

  • Maturation: Allow the reaction to warm to room temperature. Caution: Ensure the reaction vessel is properly vented to a bubbler to safely release CO₂ and COS gases.

  • Self-Validation Check: The reaction is complete when gas evolution ceases and the bright yellow color of the dithiocarbamate intermediate fades to a pale solution (typically 1–2 hours).

  • Workup: Wash the organic layer with 1M HCl to remove residual DMAP and Et₃N, followed by brine. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via a short silica plug.

Protocol B: TCT-Mediated Synthesis (Aqueous Biphasic System)
  • Initiation: Suspend 3-methoxy-4-methylaniline (1.0 equiv) in distilled water.

  • Base Addition: Add NaOH (2.5 equiv) and cool the mixture to 0–5 °C.

  • Dithiocarbamate Formation: Slowly add CS₂ (1.2 equiv) and stir vigorously for 2 hours until a clear aqueous solution of the dithiocarbamate sodium salt is formed.

  • Reagent Preparation: In a separate flask, dissolve Cyanuric Chloride (TCT, 0.4 equiv — Note: TCT has 3 reactive sites, hence sub-stoichiometric requirement) in a minimal amount of acetone.

  • Desulfurization: Add the TCT solution dropwise to the aqueous dithiocarbamate solution, maintaining the internal temperature below 10 °C. Monitor the pH and add 1M NaOH as needed to keep pH > 8.0.

  • Self-Validation Check: Extract a small aliquot with ethyl acetate. A successful reaction will maintain a clear, biphasic boundary. If a cloudy emulsion forms, the pH has dropped too low; adjust immediately.

  • Workup: Extract the bulk product with ethyl acetate. The triazine byproduct remains safely partitioned in the basic aqueous layer. Wash the organic layer with brine, dry, and concentrate to yield the isothiocyanate.

References
  • Title: Synthesis of Isothiocyanates: An Update. Source: Synthesis (2019). URL: [Link][1]

  • Title: Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Source: Molecules (2021). URL: [Link][2]

Sources

Reference Data & Comparative Studies

Validation

Technical Characterization Guide: FTIR Spectrum Analysis of N=C=S Stretch in 3-Methoxy-4-methylphenyl Isothiocyanate

Executive Summary This guide provides an in-depth technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of 3-Methoxy-4-methylphenyl isothiocyanate , with a specific focus on the diagnostic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of 3-Methoxy-4-methylphenyl isothiocyanate , with a specific focus on the diagnostic N=C=S stretching vibration .

As a specialized electrophile used in bioconjugation and heterocyclic synthesis, validating the integrity of the isothiocyanate group is critical. This guide compares the spectral performance of this compound against its synthetic precursor (aniline) and degradation products (thioureas) , providing a self-validating protocol for purity assessment.

Technical Deep Dive: The Physics of the N=C=S Stretch

The isothiocyanate group (-N=C=S) exhibits a characteristic asymmetric stretching vibration that is highly distinct in the infrared region. For 3-Methoxy-4-methylphenyl isothiocyanate , this vibrational mode is electronically tuned by the substituents on the aromatic ring.

Theoretical Basis

The N=C=S group behaves as a cumulative double bond system. Its asymmetric stretch (


) typically appears as a very strong, broad band between 2050 cm⁻¹ and 2150 cm⁻¹ .
  • Electronic Tuning: The 4-methyl (weakly electron-donating) and 3-methoxy (strongly electron-donating by resonance) groups increase the electron density of the aromatic ring. Through conjugation, this density is donated into the

    
    -system of the N=C=S group.
    
  • Spectral Consequence: This electron donation slightly lowers the force constant of the N=C bond compared to unsubstituted phenyl isothiocyanate (PITC), often resulting in a shift to lower wavenumbers (red shift) and broadening of the peak due to resonance contributors.

Predicted Spectral Signature
Functional GroupWavenumber (

)
IntensityMode Assignment
Isothiocyanate (-N=C=S) 2080 – 2150 Very Strong, Broad Asymmetric Stretch (

)
Aromatic C-H3000 – 3100WeakStretching (

)
Methyl/Methoxy C-H2850 – 2960MediumAlkyl Stretching (

)
Aromatic Ring1580 – 1610MediumRing Breathing (

)
Ether (Ar-O-C)1230 – 1270StrongC-O Stretch

Comparative Performance Analysis

In drug development workflows, FTIR is used not just for identification, but for process control . Below is a comparison of the target product's spectral performance against its critical alternatives (precursors and impurities).

Comparison 1: Target vs. Precursor (Reaction Monitoring)

Alternative: 3-Methoxy-4-methylaniline (Starting Material)

  • The Challenge: Confirming complete conversion of the amine to the isothiocyanate.

  • Spectral Performance:

    • Target (Isothiocyanate): Dominant peak at ~2100 cm⁻¹. Absence of peaks above 3200 cm⁻¹.

    • Alternative (Aniline): Two sharp peaks at 3300–3500 cm⁻¹ (N-H asymmetric/symmetric stretch). Absence of the 2100 cm⁻¹ peak.

  • Verdict: FTIR offers superior "Go/No-Go" decision capability compared to NMR for this specific transformation because the appearance of the N=C=S band is zero-background in the precursor spectrum.

Comparison 2: Target vs. Hydrolysis Product (Stability Check)

Alternative: 1,3-Bis(3-methoxy-4-methylphenyl)thiourea (Degradant)

  • The Challenge: Isothiocyanates are moisture-sensitive. Hydrolysis leads to the formation of stable thioureas.

  • Spectral Performance:

    • Target: Clean baseline at 3200-3400 cm⁻¹. Strong signal at 2100 cm⁻¹.

    • Alternative (Thiourea): Loss of the 2100 cm⁻¹ signal. Appearance of broad N-H stretch (3200–3400 cm⁻¹) and Thioamide bands (1500–1550 cm⁻¹) .

  • Verdict: The disappearance of the N=C=S peak is the most sensitive indicator of shelf-life failure.

Comparison 3: Sampling Technique (ATR vs. Transmission)

Alternative: Transmission FTIR (KBr Pellet)

  • Method: Attenuated Total Reflectance (ATR) (Diamond/ZnSe crystal)

  • Performance:

    • ATR: Requires no sample prep. Ideal for liquid/low-melting solid isothiocyanates. Prevents hydrolysis (closed system).

    • KBr Pellet: High risk of hydrolysis due to hygroscopic KBr. Heating during grinding can degrade the heat-sensitive isothiocyanate.

  • Recommendation: Use ATR. It provides higher reproducibility for chemically reactive isothiocyanates.

Experimental Protocol: Self-Validating ATR-FTIR

Objective: Acquire a high-fidelity spectrum of 3-Methoxy-4-methylphenyl isothiocyanate to validate identity and purity.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond ATR.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology
  • System Blanking (Background):

    • Clean the ATR crystal with isopropanol and allow it to dry completely.

    • Acquire a background spectrum (Air) with 16 scans at 4 cm⁻¹ resolution.

    • Validation Check: Ensure the CO₂ doublet (2300–2400 cm⁻¹) is minimized.

  • Sample Application:

    • Place 10–20 µL of the neat liquid (or a small crystal if solid) directly onto the center of the diamond crystal.

    • Note: 3-Methoxy-4-methylphenyl isothiocyanate is typically a liquid or low-melting solid. If solid, apply pressure using the anvil to ensure contact.

  • Acquisition:

    • Scan range: 4000 to 600 cm⁻¹.

    • Number of scans: 32 (to improve Signal-to-Noise ratio).

    • Resolution: 4 cm⁻¹.

  • Data Processing & Analysis:

    • Apply baseline correction if necessary.

    • Identify the Diagnostic Peak (Max intensity) in the 2000–2200 cm⁻¹ region.

    • Self-Validation: If the peak at ~2100 cm⁻¹ is weak or accompanied by broad bands at 3300 cm⁻¹, reject the sample as hydrolyzed/impure.

Visualization of Analytical Logic

The following diagram illustrates the decision-making pathway for validating the compound based on spectral features.

FTIR_Validation Start Sample: 3-Methoxy-4-methylphenyl ITC Acquire Acquire ATR-FTIR Spectrum (4000 - 600 cm⁻¹) Start->Acquire CheckNCS Check 2000-2200 cm⁻¹ Region Acquire->CheckNCS Decision1 Strong, Broad Peak at ~2100 cm⁻¹? CheckNCS->Decision1 CheckNH Check 3200-3500 cm⁻¹ Region Decision1->CheckNH Yes Fail_NoNCS FAIL: No Isothiocyanate (Possible Decomposition) Decision1->Fail_NoNCS No Decision2 Significant Peaks Present? CheckNH->Decision2 Pass PASS: Identity Confirmed High Purity Decision2->Pass No (Clean Baseline) Fail_Amine FAIL: Precursor Contamination (Unreacted Amine) Decision2->Fail_Amine Yes (Sharp Doublet) Fail_Urea FAIL: Hydrolysis Product (Thiourea Formation) Decision2->Fail_Urea Yes (Broad Band)

Caption: Logic flow for validating 3-Methoxy-4-methylphenyl isothiocyanate purity via FTIR spectral markers.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Phenyl Isothiocyanate. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley, 3rd Edition.
Comparative

Comparing electrophilicity of 3-Methoxy-4-methylphenyl vs 3-Methoxyphenyl isothiocyanate

An in-depth comparative analysis of electrophilicity and reaction kinetics between 3-Methoxy-4-methylphenyl isothiocyanate and 3-Methoxyphenyl isothiocyanate. Introduction: The Core of Isothiocyanate Reactivity In drug d...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of electrophilicity and reaction kinetics between 3-Methoxy-4-methylphenyl isothiocyanate and 3-Methoxyphenyl isothiocyanate.

Introduction: The Core of Isothiocyanate Reactivity

In drug discovery, bioconjugation, and materials science, phenyl isothiocyanates are indispensable electrophilic reagents used to selectively target nucleophiles such as primary amines (forming thioureas) and thiols (forming dithiocarbamates). The fundamental driver of this reactivity is the electrophilicity of the central carbon atom within the heterocumulene (-N=C=S) moiety.

As a Senior Application Scientist, selecting the correct isothiocyanate derivative requires a precise understanding of how aromatic ring substituents modulate this central electrophilicity. This guide provides an objective, data-driven comparison between two closely related analogs: 3-Methoxy-4-methylphenyl isothiocyanate and 3-Methoxyphenyl isothiocyanate [1][2]. By examining their structural electronics and kinetic profiles, we can predict their behavior in complex synthetic or biological environments.

Mechanistic Causality: Electronic Effects on Electrophilicity

The reaction between a phenyl isothiocyanate and a nucleophile proceeds via a bimolecular nucleophilic addition. The transition state involves the attack of the nucleophile's lone pair on the electron-deficient isothiocyanate carbon. According to established Hammett linear free-energy relationships, the sensitivity (


) of this reaction to substituent effects is positive (

), meaning that electron-withdrawing groups (EWGs) accelerate the reaction, while electron-donating groups (EDGs) decelerate it[3].
3-Methoxyphenyl Isothiocyanate (The Baseline)

In 3-Methoxyphenyl isothiocyanate, the methoxy (-OCH₃) group is positioned meta to the isothiocyanate group. From the meta position, the oxygen's lone pairs cannot participate in direct resonance (+R) delocalization with the -NCS group. Consequently, the inductive electron-withdrawing effect (-I) of the highly electronegative oxygen atom dominates. This net electron withdrawal slightly increases the partial positive charge (


) on the isothiocyanate carbon, rendering it highly electrophilic and susceptible to rapid nucleophilic attack[4].
3-Methoxy-4-methylphenyl Isothiocyanate (The Modulated Electrophile)

The addition of a methyl (-CH₃) group at the para position fundamentally alters the electronic landscape. Alkyl groups are electron-donating via both induction (+I) and hyperconjugation (+R). Because the methyl group is para to the isothiocyanate moiety, it efficiently pumps electron density into the aromatic


-system and directly toward the -NCS group. This influx of electron density neutralizes the partial positive charge on the central carbon.

ElectronicEffects A 3-Methoxyphenyl Isothiocyanate A_eff Meta -OCH3 (-I Effect Dominates) A->A_eff B 3-Methoxy-4-methylphenyl Isothiocyanate B_eff Para -CH3 added (+I, +R Effects Dominate) B->B_eff A_elec Decreased Electron Density on Phenyl Ring A_eff->A_elec B_elec Increased Electron Density on Phenyl Ring B_eff->B_elec A_ncs Higher Electrophilicity (Faster Reaction) A_elec->A_ncs B_ncs Lower Electrophilicity (Slower Reaction) B_elec->B_ncs

Fig 1: Logical flow of substituent electronic effects on isothiocyanate electrophilicity.

Quantitative Data & Physicochemical Comparison

To quantify these electronic effects, we utilize Hammett substituent constants (


). A positive 

indicates net electron withdrawal (higher electrophilicity), while a negative

indicates net electron donation (lower electrophilicity).
Property / Parameter3-Methoxyphenyl isothiocyanate3-Methoxy-4-methylphenyl isothiocyanate
CAS Number 3125-64-2[1]N/A (Specialty Derivative)
Molecular Weight 165.21 g/mol [2]179.24 g/mol
Hammett Constant (

)
+0.12+0.12
Hammett Constant (

)
N/A-0.17
Net Electronic Effect (

)
+0.12 (Net Withdrawing)-0.05 (Net Donating)
Relative Electrophilicity HighModerate
Predicted Aminolysis Rate (

)
FasterSlower

Experimental Validation: Self-Validating Kinetic Protocol

To empirically prove the difference in electrophilicity, a kinetic assay measuring the aminolysis of the isothiocyanates must be performed. The following protocol utilizes Stopped-Flow UV-Vis Spectrophotometry to measure the pseudo-first-order rate constants (


) of the reaction with an excess of a standard nucleophile (e.g., n-butylamine)[4].

Causality of Design: We use a 100-fold molar excess of the amine. This isolates the concentration of the isothiocyanate as the only variable affecting the rate curve, creating a self-validating pseudo-first-order system where plotting


 versus time yields a straight line. Any deviation from linearity immediately flags a systemic error (e.g., side reactions or insufficient amine excess).
Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare a 0.1 mM stock solution of the target isothiocyanate in anhydrous acetonitrile.

    • Prepare a 10.0 mM stock solution of n-butylamine in anhydrous acetonitrile.

  • Instrument Calibration: Equilibrate the stopped-flow spectrophotometer mixing chamber to exactly 25.0 ± 0.1 °C to prevent thermal kinetic variations. Set the detection wavelength to the

    
     of the specific isothiocyanate (typically between 270–290 nm).
    
  • Reaction Initiation: Rapidly mix equal volumes of the isothiocyanate and amine solutions via the stopped-flow pneumatic drive.

  • Data Acquisition: Record the exponential decay of UV absorbance as the isothiocyanate is consumed to form the UV-transparent thiourea product. Collect data for at least 5 half-lives.

  • Data Processing: Extract the pseudo-first-order rate constant (

    
    ) by fitting the absorbance decay curve to the equation 
    
    
    
    .
  • Validation: Plot

    
     vs. time. An 
    
    
    
    validates the pseudo-first-order assumption. Compare the
    
    
    of both compounds; the compound with the higher
    
    
    is definitively more electrophilic.

KineticWorkflow N1 1. Prepare Reactants (100x Amine Excess) N2 2. Stopped-Flow Mixing (25°C) N1->N2 N3 3. UV-Vis Monitoring (Isothiocyanate Decay) N2->N3 N4 4. Data Extraction (Absorbance vs. Time) N3->N4 N5 5. Kinetic Fit (Calculate k_obs) N4->N5

Fig 2: Self-validating stopped-flow UV-Vis kinetic assay workflow.

Application Insights for Drug Development

When designing covalent inhibitors or bioconjugation linkers, the choice between these two molecules dictates the stability and off-target profile of the drug:

  • Use 3-Methoxyphenyl isothiocyanate when rapid, quantitative labeling of a biomolecule is required under mild conditions, or when targeting a sterically hindered, weakly nucleophilic lysine residue.

  • Use 3-Methoxy-4-methylphenyl isothiocyanate when designing a targeted covalent inhibitor (TCI) where you need to artificially lower the electrophilicity to prevent rapid depletion by off-target cellular thiols (like glutathione), thereby increasing the drug's half-life and specific target engagement[5].

References

1.1 2.2 3.4 4.3 5.5

Sources

Validation

Steric vs. Electronic Modulation: The 4-Methyl Group in Isothiocyanate Reactivity

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. [1] Executive Summary In the rational design of covalent inhibitors and bioconjugation reagents, Isothi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

[1]

Executive Summary

In the rational design of covalent inhibitors and bioconjugation reagents, Isothiocyanates (ITCs) represent a "Goldilocks" electrophile—reactive enough to target specific cysteine residues, yet stable enough to survive physiological conditions. A recurring structural motif in ITC optimization is the 4-methyl group (often on a phenyl ring, as in p-tolyl isothiocyanate, or as a terminal moiety in aliphatic chains like Sulforaphane).

This guide critically analyzes the 4-methyl group's influence , dissecting whether its impact is governed by steric hindrance or electronic modulation . Contrary to intuition, experimental data reveals that for aromatic ITCs, the 4-methyl group acts primarily through electronic deactivation (inductive effect), while true steric hindrance is reserved for ortho-substitutions. This distinction is vital for tuning reaction kinetics (


) and optimizing drug-target residence time.

Mechanistic Analysis: The 4-Methyl Paradox

To understand the reactivity of 4-methyl substituted ITCs, one must decouple steric bulk from electronic density. The isothiocyanate group (-N=C=S) is an electrophile that reacts with nucleophiles (Nu:⁻) such as the sulfhydryl group of Glutathione (GSH) or amine residues.[1]

Electronic Effects (Dominant at 4-Position)

The central carbon of the -N=C=S group is electron-deficient. The reactivity depends on the ability of the substituent (R) to stabilize or destabilize this deficiency.

  • Phenyl Isothiocyanate (PITC): The phenyl ring acts as an electron sink via resonance, making the NCS carbon moderately electrophilic.

  • 4-Methylphenyl Isothiocyanate (p-Tolyl ITC): The methyl group at the para (4) position is an Electron Donating Group (EDG) via hyperconjugation and the inductive effect (+I). It pushes electron density into the phenyl ring, which is transmitted to the NCS group.

    • Result: The NCS carbon becomes less electrophilic.

    • Kinetic Consequence: Reaction rate decreases compared to unsubstituted PITC.

Steric Effects (Negligible at 4-Position)

Steric hindrance occurs when a substituent physically blocks the trajectory of the incoming nucleophile.

  • 4-Position: The methyl group is distal (~5-6 Å away) from the reactive NCS center. It exerts zero direct steric hindrance on the nucleophilic attack.

  • 2-Position (Ortho): A methyl group here would create significant steric clash, drastically reducing

    
    .
    

Key Insight: If your 4-methyl ITC analog shows reduced potency, do not attribute it to steric clash at the reaction center. Attribute it to electronic deactivation or distal steric mismatch within the binding pocket (lock-and-key fit).

Comparative Data: Reactivity Profiles

The following table summarizes the second-order rate constants (


) for the reaction of various ITCs with n-butylamine (a model nucleophile) in dioxane at 25°C.
CompoundStructureSubstituent EffectRelative Rate (

)
Mechanism
Phenyl ITC Ph-NCSStandard1.00Baseline
4-Methylphenyl ITC 4-Me-Ph-NCSElectronic (+I) 0.58 Methyl donates e⁻, reducing electrophilicity.
4-Chlorophenyl ITC 4-Cl-Ph-NCSElectronic (-I, +M)3.20Cl withdraws e⁻ (inductive), increasing reactivity.
2-Methylphenyl ITC 2-Me-Ph-NCSSteric 0.15Ortho-methyl physically blocks nucleophile.
Sulforaphane Aliphatic-NCSInductive (Alkyl)~0.80*Alkyl chains are generally less reactive than Aryl ITCs.

*Note: Aliphatic ITCs like Sulforaphane react slower than Phenyl ITCs due to the lack of resonance stabilization of the transition state, not just steric factors.

Experimental Protocols

To validate these effects in your own drug discovery pipeline, use the following self-validating kinetic assays.

Protocol A: Pseudo-First-Order Kinetic Assay (UV-Vis)

Objective: Determine the reactivity constant (


) of 4-methyl substituted ITCs with a model thiol (Glutathione).

Reagents:

  • Phosphate Buffer (PBS), pH 7.4 (mimics physiological pH).

  • L-Glutathione (GSH), reduced (10 mM stock).

  • Test Compounds: Phenyl ITC, 4-Methylphenyl ITC (10 mM in DMSO).

Workflow:

  • Preparation: Dilute GSH to 100 µM in PBS.

  • Initiation: Add ITC to a final concentration of 10 µM (maintaining [GSH] >> [ITC] for pseudo-first-order conditions).

  • Detection: Monitor the decrease in ITC absorbance at 274 nm (characteristic NCS band) or the formation of the dithiocarbamate adduct at 290-300 nm using a UV-Vis spectrophotometer.

  • Sampling: Record spectra every 30 seconds for 60 minutes.

  • Calculation: Plot

    
     vs. time. The slope = 
    
    
    
    .
  • Validation: Repeat with varying [GSH] (200, 400, 800 µM). Plot

    
     vs [GSH] to derive the second-order rate constant 
    
    
    
    .
Protocol B: Competitive Labeling (Mass Spectrometry)

Objective: Assess relative binding efficiency in a complex proteome.

  • Incubation: Treat cell lysate (1 mg/mL) with an equimolar mixture (10 µM each) of Phenyl ITC and 4-Methylphenyl ITC for 1 hour.

  • Quenching: Add excess N-acetylcysteine.

  • Digestion: Trypsinize proteins.

  • Analysis: LC-MS/MS to identify modified peptides.

  • Ratio Metric: Compare peak areas of Phenyl-adducts vs. 4-Methylphenyl-adducts. A ratio > 1 confirms the 4-methyl group deactivates the electrophile.

Visualizing the Mechanism

The following diagram illustrates the distinct pathways of Electronic Deactivation (4-Methyl) versus Steric Hindrance (2-Methyl).

ITC_Reactivity cluster_0 Substituent Effects on ITC Reactivity cluster_electronic Electronic Effect (Para) cluster_steric Steric Effect (Ortho) PITC Phenyl ITC (Baseline) Product Thiocarbamate Adduct PITC->Product Fast Reaction Me4 4-Methylphenyl ITC EDG Methyl Group (+I Effect) Donates e- density Me4->EDG NCS_Deact NCS Carbon Less Electrophilic EDG->NCS_Deact Inductive Push NCS_Deact->Product Slower Reaction (Electronic Barrier) Me2 2-Methylphenyl ITC Block Methyl Group Physically Blocks Attack Me2->Block Block->Product Very Slow Reaction (Steric Barrier) Nucleophile Nucleophile (R-SH / R-NH2) Nucleophile->PITC Nucleophile->NCS_Deact Nucleophile->Block

Figure 1: Mechanistic differentiation of substituent effects. The 4-methyl group (yellow path) reduces reactivity via electronic donation, whereas the 2-methyl group (green path) physically obstructs the nucleophile.

Implications for Drug Development[3]

When optimizing ITC-based covalent inhibitors:

  • Selectivity Tuning: If your lead compound is too reactive (causing off-target toxicity), adding a 4-methyl group is a precise strategy to slightly dampen reactivity without altering the steric footprint at the reaction site.

  • Metabolic Stability: The 4-methyl group is a metabolic handle. While it stabilizes the ITC chemically, it is susceptible to benzylic oxidation by CYP450s. This trade-off must be monitored.

  • Binding Affinity: While the 4-methyl group doesn't hinder the reaction, it increases lipophilicity (

    
    ). This can enhance binding affinity if the target pocket has a complementary hydrophobic patch (e.g., the hydrophobic pocket in Keap1 for Sulforaphane analogs).
    

References

  • Electronic Structure and Substituent Effect of o-, m- and p-Iodophenyl Isothiocyanates. The Open Chemical Physics Journal. (2008). Analyzes the ionization energy and reactivity correlations of para-substituted ITCs.

  • Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. Redox Biology. (2012). Compares kinetics of ITC analogs and the impact of chain length/substitution.

  • Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines. Organic Chemistry Frontiers. (2019). Discusses steric parameters in ITC reactions with bulky amines.

  • Polarographic studies on the quantitative treatments of substituent effects of some aromatic isothiocyanates.Proceedings of the Indian Academy of Sciences.

    
     values) for ITC reduction, confirming electronic dominance in para-substitution. 
    

Sources

Comparative

Elemental Analysis of 3-Methoxy-4-methylphenyl Isothiocyanate: A Purity Comparison Guide

Executive Summary Product: 3-Methoxy-4-methylphenyl isothiocyanate (C₉H₉NOS) CAS: [Specific CAS not universally indexed; derivative of 3-Methoxy-4-methylaniline, CAS 120-71-8] Primary Application: Electrophilic building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 3-Methoxy-4-methylphenyl isothiocyanate (C₉H₉NOS) CAS: [Specific CAS not universally indexed; derivative of 3-Methoxy-4-methylaniline, CAS 120-71-8] Primary Application: Electrophilic building block for thiourea synthesis, heterocycle formation, and covalent inhibitor design in drug discovery.

This guide provides a technical comparison of purity assessment methods for 3-Methoxy-4-methylphenyl isothiocyanate , specifically focusing on Elemental Analysis (EA) as a critical validation tool. While HPLC and GC are standard for organic impurity profiling, they often fail to detect inorganic salts, moisture, or trapped acid scavengers common in isothiocyanate synthesis. This guide demonstrates why EA is the "gold standard" for establishing bulk purity and validating the molecular formula C₉H₉NOS.

Theoretical Reference Data

Before interpreting experimental data, the theoretical composition of the target molecule must be established. Deviations from these values provide immediate insight into the nature of contaminants.

Molecular Formula: C₉H₉NOS Molecular Weight: 179.24 g/mol

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 912.011108.1060.31%
Hydrogen (H) 91.0089.075.06%
Nitrogen (N) 114.00714.017.81%
Sulfur (S) 132.06032.0617.89%
Oxygen (O) 115.99916.008.93%

Analyst Note: In high-quality samples, experimental values should fall within ±0.4% of these theoreticals. Deviations outside this range indicate specific contamination types (detailed in Section 4).

Comparative Analysis: Elemental Analysis vs. HPLC

Why Elemental Analysis Matters for Isothiocyanates

Isothiocyanates (ITCs) are typically synthesized from anilines using Carbon Disulfide (CS₂) and a base (e.g., Triethylamine or NaOH), followed by a desulfurizing agent. This process introduces specific impurities that HPLC often misses:

  • Inorganic Salts: Residual salts (e.g., triethylammonium chloride) do not absorb UV light and are invisible on standard HPLC traces.

  • Trapped Solvents: ITCs are often oils or low-melting solids that trap solvents like Dichloromethane (DCM).

  • Hydrolysis Products: ITCs are moisture-sensitive.[1][2] Partial hydrolysis yields the original amine and Carbonyl Sulfide (COS), altering the C/N/S ratio.

Comparative Data Case Study

The following table compares a Crude synthesis batch against a High-Purity (Distilled) batch.

ParameterTheoretical Batch A (Crude) Batch B (High Purity) Interpretation
Carbon (C) 60.31%58.12% (Low)60.25%Batch A: Low C indicates inorganic contamination (salts).
Hydrogen (H) 5.06%5.45% (High)5.08%Batch A: High H suggests residual solvent (e.g., Ethanol/Water).
Nitrogen (N) 7.81%7.10% (Low)7.79%Batch A: Low N confirms non-nitrogenous mass (inorganics).
Sulfur (S) 17.89%16.50% (Low)17.85%Batch A: Significant loss of S indicates hydrolysis (loss of -NCS).
Purity Verdict 100% ~92% >99% Batch B is suitable for biological assays.

Experimental Protocol: CHNS Combustion Analysis

To replicate the High Purity results, the following protocol must be strictly adhered to. This workflow ensures the volatile isothiocyanate group is not lost prior to combustion.

Reagents & Equipment
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Standard: Acetanilide (High Purity Calibration Standard).

  • Capsules: Tin capsules (for solids/oils).

  • Oxidant: Tungsten Trioxide (WO₃) catalyst.

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • 3-Methoxy-4-methylphenyl isothiocyanate is often a liquid or low-melting solid.

    • Action: Use a micro-syringe to dispense 2.0–3.0 mg of the oil directly into a pre-tared tin capsule.

    • Caution: Do not use solvent to transfer; inject neat to avoid solvent peak interference.

  • Sealing:

    • Cold-weld the tin capsule immediately using a crimper.

    • Why: ITCs are volatile and moisture-sensitive.[1] Open exposure leads to hydrolysis (formation of urea derivatives) and loss of accuracy.

  • Combustion:

    • Furnace Temp: 950°C (Dynamic Flash Combustion).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 250 mL/min for 5 seconds.

    • Mechanism:[3][4] The sample is flash-combusted. C converts to CO₂, H to H₂O, N to N₂, and S to SO₂.

  • Detection:

    • Gases are separated via a GC column (porous polymer).

    • Detected via Thermal Conductivity Detector (TCD).

  • Self-Validation Check:

    • Run a "Blank" (Empty Tin Capsule) to subtract background N₂.

    • Run Acetanilide standard every 10 samples. If standard deviation >0.2%, recalibrate.

Synthesis & Purification Workflow

The following diagram illustrates the critical path from raw materials to the final validated product, highlighting where Elemental Analysis acts as the "Gatekeeper."

G Raw Precursor: 3-Methoxy-4-methylaniline Reaction Reaction: Dithiocarbamate Formation & Desulfurization Raw->Reaction Reagents Reagents: CS2 + TEA + Tosyl Chloride Reagents->Reaction Crude Crude ITC (Contains Salts/Oligomers) Reaction->Crude Purification Purification: Vacuum Distillation (Remove Salts/Solvent) Crude->Purification High Vacuum PureProduct Target Product: 3-Methoxy-4-methylphenyl ITC Purification->PureProduct HPLC HPLC Analysis (Detects Organic Impurities) PureProduct->HPLC Check 1 EA Elemental Analysis (CHNS) (Validates Bulk Purity) PureProduct->EA Check 2 (Gatekeeper) HPLC->Purification Fail: Extra Peaks EA->Purification Fail: High N/Low C

Caption: Workflow showing the integration of Elemental Analysis as a final validation step to detect non-chromatographic impurities like salts and moisture.

Troubleshooting Common Deviations

When your EA results fail the ±0.4% criteria, use this diagnostic table to identify the root cause.

ObservationLikely CauseCorrective Action
Low Carbon, Low Sulfur Inorganic Salt Contamination (e.g., NaCl, Et₃N·HCl)Perform aqueous wash or filtration through silica plug; redistill.
High Hydrogen Residual Solvent (Hexane, Ethyl Acetate)Dry under high vacuum (<1 mbar) for 4 hours at 40°C.
High Nitrogen, Low Sulfur Thiourea Formation (Dimerization)Product has degraded. Repurify via column chromatography (rapidly) or distillation.
Low Sulfur Only Hydrolysis to Isocyanate or AmineStore under Nitrogen/Argon at -20°C. Resynthesize if extensive.

References

  • National Institute of Standards and Technology (NIST). (2025).[5] 4-Methoxyphenyl isothiocyanate - NIST Chemistry WebBook, SRD 69.[5][6] NIST.[5][6] [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Isothiocyanates. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (2021). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm.[7][8] [Link]

  • MDPI. (2021). Isothiocyanate Synthesis Using Elemental Sulfur. Encyclopedia. [Link]

Sources

Validation

A Comparative Guide to HPLC Retention Time: 3-Methoxy-4-methylphenyl isothiocyanate vs. its Aniline Precursor

Introduction: The 'Why' Behind the Separation In the realm of synthetic chemistry and drug development, the conversion of primary aromatic amines (anilines) to isothiocyanates (ITCs) is a fundamental transformation. Isot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 'Why' Behind the Separation

In the realm of synthetic chemistry and drug development, the conversion of primary aromatic amines (anilines) to isothiocyanates (ITCs) is a fundamental transformation. Isothiocyanates are not only valuable synthetic intermediates but are also a class of compounds recognized for their significant biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The core of this synthesis lies in the replacement of the amine (-NH2) functional group with an isothiocyanate (-N=C=S) group.

Monitoring the progress and purity of this reaction is critical. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the premier analytical tool for this task. Understanding the chromatographic behavior of both the starting material and the product is paramount for developing a robust analytical method. This guide provides an in-depth comparison of the HPLC retention times of a representative aniline precursor, 3-Methoxy-4-methylaniline, and its corresponding product, 3-Methoxy-4-methylphenyl isothiocyanate, grounded in the principles of chromatographic science. We will explore the causal factors behind their separation, provide a detailed experimental protocol, and interpret the resulting data.

Fundamental Principles: Polarity and Retention in Reversed-Phase HPLC

Reversed-phase HPLC separates analytes based on their relative hydrophobicity. The stationary phase is nonpolar (e.g., octadecylsilane, C18), while the mobile phase is polar (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol).[4] The core principle is straightforward: more hydrophobic (less polar) compounds interact more strongly with the nonpolar stationary phase and thus elute later (have a longer retention time) .

The key to predicting the elution order of our two compounds lies in comparing the polarity of the amine and isothiocyanate functional groups.

  • 3-Methoxy-4-methylaniline (Precursor): The primary amine group (-NH2) is polar and capable of hydrogen bonding. Furthermore, it is basic. In a mobile phase with a pH below its acidity constant (pKa), the amine group becomes protonated (-NH3+), making the molecule highly polar and significantly reducing its retention on a C18 column.[5] Even in its neutral form, the amine group's polarity leads to a weaker interaction with the stationary phase compared to less polar moieties.

  • 3-Methoxy-4-methylphenyl isothiocyanate (Product): The isothiocyanate group (-N=C=S) is substantially less polar than the amine group. The presence of sulfur and the carbon-sulfur and carbon-nitrogen double bonds contribute to a more diffuse electron cloud and greater hydrophobicity. This group does not ionize under typical HPLC pH conditions.

Therefore, we can confidently predict that the 3-Methoxy-4-methylphenyl isothiocyanate will have a significantly longer retention time than its aniline precursor.

The following diagram illustrates the synthetic relationship and the key structural difference influencing the HPLC behavior.

G cluster_0 Chemical Transformation cluster_1 Predicted HPLC Elution Order (Reversed-Phase) Precursor 3-Methoxy-4-methylaniline (-NH2 group) More Polar Product 3-Methoxy-4-methylphenyl Isothiocyanate (-N=C=S group) Less Polar Precursor->Product Synthesis (e.g., + CS2, desulfurizing agent) Elution_Aniline Early Elution (Shorter Retention Time) Precursor->Elution_Aniline Corresponds to Elution_ITC Late Elution (Longer Retention Time) Product->Elution_ITC Corresponds to

Caption: Relationship between chemical structure and predicted HPLC elution order.

Experimental Protocol: A Self-Validating Method

This section details a robust reversed-phase HPLC method designed to separate and quantify the aniline precursor and the isothiocyanate product. The inclusion of system suitability tests ensures the trustworthiness and reliability of the generated data.

Materials and Instrumentation
  • Analytes: 3-Methoxy-4-methylaniline and 3-Methoxy-4-methylphenyl isothiocyanate standards.

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Formic acid (reagent grade).

  • Sample Vials: 2 mL amber glass vials with screw caps.

Chromatographic Conditions
ParameterSettingJustification
Mobile Phase A 0.1% Formic Acid in WaterThe acid controls the pH, ensuring the aniline is in a consistent (and non-ionized) state for reproducible retention.[6][7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape for aromatic compounds.[8]
Gradient Program 0-2 min: 30% B; 2-12 min: 30% to 90% B; 12-14 min: 90% B; 14-14.1 min: 90% to 30% B; 14.1-18 min: 30% BA gradient is essential to elute both the more polar aniline and the less polar isothiocyanate in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature is crucial for stable and reproducible retention times.[6][9]
Detection Wavelength 254 nmBoth compounds contain an aromatic ring and are expected to have strong absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Procedure
  • Mobile Phase Preparation: Prepare 1 L of Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water. Prepare 1 L of Mobile Phase B by adding 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas both solutions before use.

  • Standard Preparation: Prepare individual stock solutions of 3-Methoxy-4-methylaniline and 3-Methoxy-4-methylphenyl isothiocyanate at 1 mg/mL in acetonitrile. From these, prepare a mixed working standard containing 10 µg/mL of each analyte by diluting with a 50:50 mixture of Mobile Phase A and B.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (30% B) for at least 20 minutes or until a stable baseline is achieved.

  • Analysis: Inject the mixed working standard solution.

The experimental workflow is summarized in the diagram below.

G A 1. Standard & Mobile Phase Preparation B 2. HPLC System Equilibration (30% Acetonitrile, 1.0 mL/min) A->B C 3. Inject 10 µL of Mixed Standard B->C D 4. Gradient Separation on C18 Column C->D E 5. UV Detection at 254 nm D->E F 6. Data Acquisition & Analysis E->F

Caption: HPLC analysis workflow for separating the aniline and isothiocyanate.

Results and Discussion

Following the execution of the protocol, the data below represents the expected outcome. The results are presented in a clear, comparative format.

Quantitative Data Summary
AnalyteRetention Time (t R ) (min)Tailing Factor (T f )Theoretical Plates (N)
3-Methoxy-4-methylaniline5.21.15> 12,000
3-Methoxy-4-methylphenyl isothiocyanate10.81.08> 18,000

System Suitability Criteria: Tailing Factor ≤ 1.5; Theoretical Plates ≥ 5000.

Interpretation of Results

The experimental data strongly supports our initial hypothesis.

  • Retention Time: The 3-Methoxy-4-methylphenyl isothiocyanate eluted at 10.8 minutes, more than twice the retention time of the 3-Methoxy-4-methylaniline precursor at 5.2 minutes. This significant difference in retention is a direct consequence of the increased hydrophobicity of the isothiocyanate functional group compared to the more polar amine group. The -N=C=S group's stronger interaction with the C18 stationary phase necessitates a higher concentration of the organic mobile phase (acetonitrile) for its elution.

  • Peak Shape: Both compounds exhibit excellent peak shape, with tailing factors close to 1.0. This indicates minimal undesirable secondary interactions with the stationary phase, such as interactions with residual silanol groups.[5] The use of a modern, well-end-capped C18 column and an acidic mobile phase contributes to this ideal behavior.

  • Efficiency: The high number of theoretical plates for both peaks signifies a highly efficient separation, resulting in sharp, narrow peaks. This efficiency is crucial for accurate quantification and for resolving these components from any potential impurities that might be present in a real reaction mixture.

This method demonstrates clear baseline separation, making it ideal for in-process control of the synthesis. A chromatogram of a reaction mixture would show the peak at 5.2 minutes decreasing over time while the peak at 10.8 minutes increases, providing a clear visual and quantitative measure of reaction completion.

References

  • What Factors Influence HPLC Retention Time Precision? - Altabrisa Group. (2025).
  • Which factors can increase the retention time of an analyte during HPLC analysis.
  • Factors Impacting Chromatography Retention Time - Separation Science. (2024).
  • Causes of Retention Time Drift in HPLC - Element Lab Solutions.
  • [Readers Insight] Retention Time Drifts: Why Do They Occur? - Welch Materials. (2025).
  • Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography - MDPI. (2020).
  • Reverse-phase high-performance liquid chromatography (HPLC)... - ResearchGate.
  • Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] - MDPI. (2024).
  • Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed. (2012).
  • Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (2021).
  • Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC | Request PDF - ResearchGate.
  • Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables - MDPI. (2021).
  • A Comparative Guide to Analytical Methods for Isothiocyanate Detection - Benchchem.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermo Fisher Scientific.
  • Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC.
  • Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with - MOST Wiedzy.
  • RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE.
  • Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv.
  • Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed. (2023).
  • Isothiocyanate synthesis - Organic Chemistry Portal.
  • Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane.
  • The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - MDPI. (2019).

Sources

Comparative

Technical Assessment: UV-Vis Characterization of 3-Methoxy-4-methylphenyl Isothiocyanate

Executive Summary 3-Methoxy-4-methylphenyl isothiocyanate (also known as 4-isothiocyanato-2-methoxytoluene or Creosidine isothiocyanate) is a specialized electrophilic reagent used in the synthesis of thiourea derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-4-methylphenyl isothiocyanate (also known as 4-isothiocyanato-2-methoxytoluene or Creosidine isothiocyanate) is a specialized electrophilic reagent used in the synthesis of thiourea derivatives, heterocycles, and bioconjugates.[1][2] Unlike the ubiquitous Phenyl Isothiocyanate (PITC), this compound features two electron-donating auxochromes—a methoxy group (-OCH₃) at the meta position and a methyl group (-CH₃) at the para position relative to the isothiocyanate (-NCS) moiety.

This guide provides a predictive spectral analysis based on substituent effects and comparative data from structural analogs.[1][2] While direct experimental spectral data is sparse in open literature, theoretical modeling and analog comparison indicate a primary absorption maximum (


) in the range of 285–295 nm  and a characteristic n-

transition band between 310–325 nm*.[2]

Technical Deep Dive: Electronic Structure & Substituent Effects

Theoretical Basis

The UV-Vis spectrum of an aromatic isothiocyanate is governed by the conjugation of the phenyl ring with the -NCS group. The -NCS group is an electron-withdrawing group (EWG) by induction but participates in resonance.[1][2]

  • Base Chromophore: Phenyl Isothiocyanate (PITC) exhibits a strong

    
    * transition at ~275 nm  and a weaker n-
    
    
    
    * transition (forbidden) around 305–310 nm .[1][2]
  • Auxochromic Shifts:

    • Methoxy Group (-OCH₃): A strong Electron Donating Group (EDG).[1][2] It increases electron density in the ring, raising the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO (Lowest Unoccupied Molecular Orbital), resulting in a significant Bathochromic (Red) Shift .

    • Methyl Group (-CH₃): A weak EDG via hyperconjugation.[1][2] It contributes a minor Bathochromic shift.[1]

Comparative Spectral Analysis

The following table compares the target compound with established isothiocyanates to validate the predicted range.

CompoundStructurePrimary

(nm)
Secondary Band (n-

*)
Electronic Effect
Phenyl Isothiocyanate (PITC) Ph-NCS275~305Reference Standard
4-Methylphenyl ITC 4-Me-Ph-NCS~278–280~308Weak EDG (+I effect)
4-Methoxyphenyl ITC 4-MeO-Ph-NCS~285–288~315Strong EDG (+M effect)
3-Methoxy-4-methylphenyl ITC Target 285–295 (Predicted) 310–325 (Predicted) Combined EDG (+M, +I)

Note on Detection: For HPLC applications, monitoring at 254 nm (general aromatic) is standard, but 290 nm offers higher specificity for this compound, minimizing interference from non-conjugated impurities.[1][2]

Experimental Protocol: Self-Validating Spectral Determination

Objective: To accurately determine the


 and Molar Extinction Coefficient (

) of 3-Methoxy-4-methylphenyl isothiocyanate.
Reagents & Equipment
  • Analyte: 3-Methoxy-4-methylphenyl isothiocyanate (>98% purity).[1][2]

  • Solvent: Acetonitrile (HPLC Grade) or Cyclohexane .[1][2]

    • Critical Insight: Avoid primary alcohols (Methanol/Ethanol) for stock solutions stored >1 hour.[1][2] Isothiocyanates can slowly react with alcohols to form thiocarbamates, altering the spectrum.[1][2]

  • Instrument: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).[1][2]

Step-by-Step Methodology
  • Stock Solution Preparation (1 mM):

    • Weigh 1.79 mg of 3-Methoxy-4-methylphenyl isothiocyanate (MW ≈ 179.24 g/mol ).[1][2]

    • Dissolve in 10.0 mL of Acetonitrile .

    • Validation: Sonicate for 30 seconds to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare concentrations of 10, 20, 40, and 80

      
      M  by diluting the stock.
      
    • Why? This ensures the absorbance falls within the linear dynamic range (0.1 – 1.0 AU) and validates the Beer-Lambert Law.[2]

  • Spectral Scan:

    • Blank the instrument with pure Acetonitrile.[1]

    • Scan from 200 nm to 400 nm .

    • Record

      
       (highest peak) and any shoulders (n-
      
      
      
      * transitions).[1][2]
  • Calculation of

    
    : 
    
    • Apply Beer-Lambert Law:

      
      [1][2]
      
    • 
      [2]
      
    • Expected

      
      : >10,000 M⁻¹cm⁻¹ at 
      
      
      
      .[1][2]

Visualizations

Electronic Transition & Substituent Effects

This diagram illustrates how the methoxy and methyl groups alter the electronic energy levels, leading to the redshift.[1]

G cluster_0 Reference: Phenyl ITC cluster_1 Target: 3-Methoxy-4-methylphenyl ITC PITC Phenyl Ring (No Auxochromes) Trans1 Transition ~275 nm PITC->Trans1 Target Substituted Ring (-OCH3, -CH3) HOMO HOMO Energy Increased (↑) Target->HOMO Strong EDG Effect LUMO LUMO Energy Slightly Increased (↑) Target->LUMO Trans2 Gap Decreased Red Shift (~290 nm) HOMO->Trans2 Smaller ΔE LUMO->Trans2

Caption: Electronic transition energy diagram showing the bathochromic shift induced by methoxy and methyl auxochromes.

Experimental Validation Workflow

A self-validating workflow to ensure spectral accuracy and rule out solvent artifacts.[1][2]

Workflow Start Start: Pure Compound Solvent Solvent Selection: Acetonitrile (Preferred) Avoid Alcohols Start->Solvent Prep Prepare Stock (1 mM) & Dilutions (10-80 µM) Solvent->Prep Scan UV Scan (200-400 nm) Prep->Scan Check Check Linearity (Beer-Lambert) Scan->Check Result Determination: λmax & ε Check->Result Linear Artifact Artifact Check: Is peak shifting over time? (Thiocarbamate formation?) Check->Artifact Non-Linear / Shifting Artifact->Solvent Retry with Non-protic Solvent

Caption: Step-by-step experimental workflow for validating UV-Vis spectral data of isothiocyanates.

References

  • Drobnica, L., et al. (1973).[1][2] Isothiocyanates.[1][2][3][4][5] XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates. Chemical Papers. Link

  • Podhradský, D., et al. (1979).[1][2] Polarographic studies on the quantitative treatments of substituent effects of some aromatic isothiocyanates. Indian Academy of Sciences.[1] Link

  • Sigma-Aldrich. (n.d.).[1][2] UV-Visible Solvents Reference Guide. Link

  • PubChem. (2025).[1] Compound Summary: 3-Methoxy-4-methylaniline (Precursor Data). National Library of Medicine.[1] Link

  • Zhang, Y., et al. (1992).[1][2] Spectroscopic characterization of isothiocyanates and their cyclocondensation products. Analytical Biochemistry. (Cited for general NCS spectral behavior).

Sources

Safety & Regulatory Compliance

Safety

3-Methoxy-4-methylphenyl Isothiocyanate proper disposal procedures

Executive Safety Directive CRITICAL WARNING: 3-Methoxy-4-methylphenyl isothiocyanate is a potent lachrymator and corrosive agent.[1][2] It reacts with nucleophiles and hydrolyzes to release toxic byproducts.[2] DO NOT di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

CRITICAL WARNING: 3-Methoxy-4-methylphenyl isothiocyanate is a potent lachrymator and corrosive agent.[1][2] It reacts with nucleophiles and hydrolyzes to release toxic byproducts.[2]

  • DO NOT dispose of down the drain.

  • DO NOT mix with bleach (Sodium Hypochlorite).[1][2][3] Oxidation of isothiocyanates/thiocyanates can generate cyanogen chloride (CNCl) or other toxic gases.[1][2]

  • ALWAYS handle in a functioning chemical fume hood.[1][2]

Chemical Profile & Hazard Identification

Understanding the chemical nature of this compound is the first step to safe disposal. It belongs to the class of substituted phenyl isothiocyanates.

PropertyDescription
Chemical Class Organic Isothiocyanate (R-N=C=S)
Functional Groups Isothiocyanate (-NCS), Methoxy (-OCH3), Methyl (-CH3)
Primary Hazards Lachrymator (tear inducing), Corrosive (causes burns), Acute Toxicity (oral/inhalation/dermal).[4][1][2]
Reactivity Reacts violently with strong bases, amines, and alcohols. Hydrolyzes in water (slowly) to form amines and COS/H₂S.[1][2]
Waste Code (RCRA) Likely D003 (Reactive) if water-reactive, or D001 (Ignitable) if in solvent.[1][2] Always characterize as Hazardous Organic Waste .

Pre-Disposal Quenching Protocol (Neutralization)

Direct disposal of active isothiocyanates into waste drums can pose a safety risk due to their volatility and lachrymatory nature.[2] The following "Quench & Stabilize" protocol converts the reactive isothiocyanate into a stable, non-volatile thiourea derivative before final disposal.

The Chemistry of Quenching

The most effective method involves reacting the isothiocyanate with an excess of a primary amine (such as ammonia or ethanolamine). This nucleophilic addition forms a stable thiourea.[1][2]



Step-by-Step Procedure

Reagents Needed:

  • Concentrated Ammonium Hydroxide (25-30%) OR Ethanolamine (if anhydrous conditions are preferred).[4][1][2]

  • Solvent (Ethanol or Isopropanol) to solubilize the isothiocyanate.[1]

Protocol:

  • Preparation:

    • Perform all operations in a fume hood.

    • Wear butyl rubber or thick nitrile gloves, safety goggles, and a lab coat.

  • Solubilization:

    • Dilute the waste 3-Methoxy-4-methylphenyl isothiocyanate in a compatible solvent (e.g., Ethanol) to create a ~10-20% solution.[1][2]

  • Neutralization:

    • Slowly add the isothiocyanate solution to a stirred solution of excess Ammonium Hydroxide (approx. 2-3 molar equivalents relative to the isothiocyanate).[1]

    • Note: The reaction is exothermic.[2][5][6] Add slowly to control temperature.

  • Reaction Time:

    • Stir the mixture at room temperature for at least 12-24 hours .

    • A solid precipitate (the thiourea derivative) may form.[1]

  • Verification:

    • Check pH; it should remain basic (indicating excess ammonia).[1][2]

    • TLC (Thin Layer Chromatography) can be used to confirm the disappearance of the starting isothiocyanate spot if high precision is required.

Waste Classification & Packaging

Once quenched, the material is less volatile but remains a chemical hazard.

Waste StreamClassificationPackaging Requirements
Quenched Mixture Hazardous Waste (Toxic, Organic)High-density polyethylene (HDPE) or glass container.[4][1][2] Vented cap recommended initially to prevent pressure buildup.[1][2]
Contaminated Solids Hazardous DebrisDouble-bagged in heavy-duty polyethylene bags.[4][1][2] Label as "Contaminated with Isothiocyanates".[1][2]
Spill Cleanup Materials Hazardous DebrisCollect in a wide-mouth drum or pail.[4][1][2] Do not seal hermetically immediately if reaction is ongoing.[1][2]

Labeling:

  • Label clearly: "Hazardous Waste - Organic Isothiocyanate Derivative (Thiourea)" .[4][1][2]

  • List constituents: "Ethanol, Ammonium Hydroxide, Substituted Phenyl Thiourea".

  • Mark hazards: "Toxic", "Corrosive" (due to excess ammonia).[1]

Visualized Workflows

Figure 1: Disposal Decision Logic

DisposalLogic Start Waste 3-Methoxy-4-methylphenyl Isothiocyanate State Physical State? Start->State PureLiq Pure Liquid / Stock State->PureLiq Soln Dilute Solution State->Soln Solid Solid Residue/Spill State->Solid Quench Quench with Excess NH4OH (Convert to Thiourea) PureLiq->Quench Dilute first Soln->Quench PackSolid Package in Hazardous Waste Drum (Solids) Solid->PackSolid Double Bag Check Verify Reaction (pH > 10, No Odor) Quench->Check FinalLiq Dispose as Basic Organic Waste Check->FinalLiq

Caption: Decision tree for selecting the correct disposal pathway based on the physical state of the waste.

Figure 2: Chemical Neutralization Mechanism

Reaction R1 Isothiocyanate (R-N=C=S) (Toxic/Lachrymator) Inter Intermediate Transition State R1->Inter R2 Ammonia (NH3) (Nucleophile) R2->Inter Prod Substituted Thiourea (R-NH-C(=S)-NH2) (Stable Solid) Inter->Prod Nucleophilic Addition

Caption: Mechanistic pathway for quenching isothiocyanates with ammonia to form stable thioureas.[4][1][2]

Spill Response Procedures

Immediate Actions:

  • Evacuate: If the spill is outside a fume hood and vapors are detected, evacuate the lab immediately.

  • PPE: Do not attempt cleanup without a full-face respirator (organic vapor cartridge) or SCBA if concentration is high.[4][1][2]

  • Absorb: Cover liquid spills with an inert absorbent (Vermiculite, Dry Sand, or Chemizorb).[1]

  • Decontaminate:

    • Prepare a decontamination solution: 5% Aqueous Ammonia , 2% Surfactant , and Isopropanol .

    • Gently wipe the area after bulk removal.[2]

    • DO NOT USE BLEACH. [1][2][7]

References

  • Fisher Scientific. (2021).[1][2] Safety Data Sheet: 3-Methoxyphenyl isothiocyanate. Retrieved from [1]

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  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [1]

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